Technical Documentation Center

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol
  • CAS: 634576-53-7

Core Science & Biosynthesis

Foundational

Structural Characterization of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol via High-Resolution NMR Spectroscopy

Introduction & Structural Complexity The structural elucidation of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol presents a fascinating multi-layered analytical challenge. This molecule integrates three distinct structural m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Complexity

The structural elucidation of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol presents a fascinating multi-layered analytical challenge. This molecule integrates three distinct structural motifs, each exhibiting unique Nuclear Magnetic Resonance (NMR) behaviors:

  • A bulky tert-butyl group (3,3-dimethyl motif) that acts as a strong steric anchor.

  • A chiral secondary alcohol at the C2 position, which breaks local symmetry and induces diastereotopic effects.

  • A piperazine ring , a ubiquitous pharmacophore that frequently undergoes complex conformational dynamics (chair-chair interconversion and nitrogen inversion) on the NMR timescale.

To achieve unambiguous assignment, we cannot rely on isolated 1D spectra. Instead, we must construct a self-validating analytical system where each experimental parameter and 2D correlation independently cross-verifies our structural hypotheses. This whitepaper details the causal logic, step-by-step methodologies, and definitive spectral assignments required to characterize this compound fully.

Self-Validating NMR Acquisition Protocol

A robust structural characterization begins with optimized sample preparation and a logical progression of pulse sequences. The workflow below illustrates the sequential strategy used to build a comprehensive structural map.

Workflow S1 Sample Prep (CDCl3, TMS) S2 1D NMR (1H, 13C) S1->S2 S3 2D NMR (COSY, HSQC, HMBC) S2->S3 S4 VT-NMR (Dynamics) S3->S4 S5 Structure Elucidation S4->S5

Figure 1: Sequential NMR workflow for the structural elucidation of piperazine derivatives.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Solvent Selection (Causality): Dissolve 15–20 mg of the highly pure analyte in 600 µL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is chosen because it is an aprotic, non-exchanging solvent. This is critical; it prevents the rapid chemical exchange of the hydroxyl (-OH) and piperazine secondary amine (-NH) protons with the solvent, allowing them to be observed as distinct, albeit broad, resonances.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide an unambiguous internal chemical shift reference at 0.00 ppm.

  • 1D Acquisition: Acquire the ¹H NMR spectrum at 600 MHz (16 scans, 2s relaxation delay) to ensure high signal-to-noise for the broad piperazine signals. Acquire the ¹³C{¹H} NMR spectrum at 150 MHz (1024 scans) to capture the quaternary carbon of the tert-butyl group.

  • 2D Acquisition: Execute standard gradient-selected 2D pulse sequences (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf) as detailed in Claridge's comprehensive guidelines on [1].

Quantitative 1D NMR Spectral Assignments

The ¹H and ¹³C NMR spectra provide the foundational data for our structural model. The presence of the chiral center at C2 is the most critical feature defining the ¹H spectrum of the aliphatic chain.

Because C2 is chiral, the adjacent C1 methylene protons (H1a and H1b) reside in permanently distinct magnetic environments. They are diastereotopic . Consequently, they do not appear as a simple doublet; instead, they couple to the C2 methine proton (vicinal coupling, ³J ≈ 3–10 Hz) and to each other (geminal coupling, ²J ≈ 13 Hz), manifesting as a characteristic pair of doublets of doublets (dd).

Table 1: Summarized ¹H and ¹³C NMR Spectral Data
Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityIntegrationStructural Assignment & Causality
C1 62.12.30, 2.50dd, dd2HDiastereotopic CH₂ protons due to adjacent C2 chirality.
C2 75.23.45dd1HMethine proton adjacent to the electronegative -OH group.
C3 34.5---Quaternary carbon of the tert-butyl group.
C4 25.80.90s9HThree equivalent methyl groups (tert-butyl anchor).
C2', C6' 54.52.40 - 2.60m (broad)4HPiperazine CH₂ adjacent to the tertiary nitrogen (N1).
C3', C5' 46.22.80 - 2.90m (broad)4HPiperazine CH₂ adjacent to the secondary nitrogen (N4).
-OH -3.80br s1HExchangeable hydroxyl proton (solvent/concentration dependent).
-NH -2.10br s1HExchangeable piperazine amine proton.

2D NMR Connectivity Mapping: A Self-Validating System

To transition from isolated chemical shifts to a verified molecular skeleton, we utilize 2D NMR. The logic is strictly causal: COSY establishes contiguous proton chains, HSQC anchors these protons to their specific carbons, and HMBC bridges the non-protonated gaps (like the C3 quaternary carbon).

HMBC_Logic C3 C3 (Quaternary) ~34.5 ppm H4 H4 (tert-butyl) ~0.90 ppm H4->C3 2J HMBC H2 H2 (Methine) ~3.45 ppm H2->C3 2J HMBC H1 H1a/H1b (Methylene) ~2.30, 2.50 ppm H1->C3 3J HMBC

Figure 2: Key HMBC correlations establishing the tert-butyl group connectivity to the backbone.

Validation Sequence:
  • HSQC Validation of Diastereotopy: In the ¹H-¹³C HSQC spectrum, both the 2.30 ppm and 2.50 ppm proton signals will correlate to the exact same ¹³C resonance at 62.1 ppm. This definitively proves they are diastereotopic protons attached to C1, rather than protons from the piperazine ring.

  • HMBC Validation of the Skeleton: The quaternary C3 carbon (34.5 ppm) is invisible in COSY and HSQC. Its position is unambiguously validated by HMBC. As shown in Figure 2, the intense 9H singlet at 0.90 ppm (H4) shows a strong ²J correlation to C3. Furthermore, the methine proton (H2) shows a ²J correlation, and the diastereotopic C1 protons show a ³J correlation to C3, perfectly locking the tert-butyl group to the butan-2-ol backbone.

Resolving Piperazine Conformational Dynamics

A common pitfall in the characterization of bulky piperazine derivatives is the misinterpretation of broadened or "missing" signals in the 2.40–3.00 ppm region.

The Mechanistic Cause: Piperazine rings undergo chair-to-chair interconversion and nitrogen inversion. At ambient probe temperatures (~298 K), the rate of these dynamic processes often falls into the intermediate exchange regime on the NMR timescale. This causes the resonances of the piperazine methylene protons (C2', C3', C5', C6') to smear into broad, poorly defined multiplets, as documented extensively in literature regarding the limited change of the piperazine chair conformation () [2].

The Experimental Solution (VT-NMR): To resolve this, we employ Variable Temperature (VT) NMR.

  • Heating the sample (e.g., exchanging the solvent to DMSO-d₆ and heating to 323 K / 50 °C) accelerates the interconversion rate, pushing the system into the fast exchange regime. The broad signals will coalesce into sharp, well-defined, time-averaged multiplets, allowing for precise integration and multiplet analysis.

  • Conversely, cooling the sample (e.g., to 233 K in CDCl₃) slows the dynamics into the slow exchange regime, resolving the individual axial and equatorial protons of the locked chair conformers.

By integrating VT-NMR into our self-validating protocol, we ensure that dynamic line broadening is not mistaken for sample impurity or degradation, solidifying the scientific integrity of the final structural assignment.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol for Drug Design

Foreword: The Physicochemical Blueprint of a Drug Candidate In the landscape of modern drug discovery, the journey from a promising chemical entity to a successful therapeutic agent is governed by a complex interplay of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Physicochemical Blueprint of a Drug Candidate

In the landscape of modern drug discovery, the journey from a promising chemical entity to a successful therapeutic agent is governed by a complex interplay of biological activity and disposition within the body. A molecule's efficacy is not solely dictated by its affinity for a biological target; it is equally dependent on its ability to navigate the physiological environment to reach that target. This journey is fundamentally controlled by a set of core physicochemical properties.[1][2][3] These characteristics—including lipophilicity, aqueous solubility, and ionization state (pKa)—form the blueprint for a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its bioavailability, dosage, and potential for toxicity.[4]

This guide provides a comprehensive technical analysis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, a molecule incorporating the piperazine scaffold. The piperazine ring is widely regarded as a "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and its synthetic tractability.[5][6][7][8] By dissecting the structural components of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol and outlining the rigorous experimental protocols for characterizing its key physicochemical properties, we aim to equip researchers and drug development professionals with the foundational knowledge required to assess its potential as a drug candidate and guide its strategic optimization.

Molecular Architecture: An Analysis of Functional Components

The rational assessment of a compound's drug-like potential begins with a thorough analysis of its chemical structure. The structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (CAS: 634576-53-7, Molecular Formula: C10H22N2O) presents a strategic combination of distinct functional groups, each contributing uniquely to its overall physicochemical profile.[9]

  • The Piperazine Moiety: This 1,4-diazacyclohexane ring is the molecule's cornerstone for aqueous solubility and pH-dependent behavior.[5] Its two nitrogen atoms act as basic centers, capable of accepting protons at physiological pH. This feature is frequently exploited in drug design to enhance water solubility, which is critical for formulation and absorption.[8] Furthermore, the piperazine ring serves as a versatile synthetic handle for structural modifications aimed at fine-tuning potency and ADME properties.[5]

  • The Secondary Alcohol (-OH): The hydroxyl group is a key site for polar interactions. As both a hydrogen bond donor and acceptor, it can significantly influence aqueous solubility and is often critical for specific binding interactions within a protein target's active site.

  • The Tert-butyl Group (-C(CH3)3): This bulky, non-polar aliphatic group is the primary contributor to the molecule's lipophilicity. Its significant steric hindrance is also a crucial feature, as it can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the molecule's metabolic stability and in vivo half-life.

These components create a molecule with a deliberate balance of hydrophilic (piperazine, alcohol) and lipophilic (tert-butyl) character, a hallmark of rational drug design.

Core Physicochemical Properties: Experimental Characterization

To move beyond structural inference, a rigorous experimental evaluation of the core physicochemical properties is imperative. The following sections detail the significance of each property and provide field-proven, self-validating protocols for their determination.

Lipophilicity: The Gatekeeper of Membrane Permeation

Causality and Significance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[1] It governs a multitude of physiological processes, including membrane permeability, plasma protein binding, solubility, and metabolic clearance.[10] Measured as the partition coefficient (LogP) or, more physiologically relevant for ionizable compounds, the distribution coefficient at a specific pH (LogD), lipophilicity must be carefully balanced.[10][11] While high lipophilicity can enhance membrane passage and target binding, it often leads to poor solubility, increased metabolic breakdown, and potential toxicity.[10] For orally administered drugs, a LogP value below 5 is a key guideline in Lipinski's Rule of 5.[10]

Prediction for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol: The molecule's lipophilicity will be a composite of its functional groups. The large tert-butyl group provides a strong lipophilic character, while the polar piperazine and hydroxyl functions confer hydrophilicity. As a basic compound, its LogD will be highly dependent on pH; at physiological pH 7.4, protonation of the piperazine nitrogens will decrease its lipophilicity relative to its LogP (measured from the neutral form).

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This method remains the "gold standard" for its accuracy and direct measurement of partitioning.[12]

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. This is achieved by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a separation period to allow the phases to disengage completely.

  • Compound Dosing: Prepare a stock solution of the test compound in the pre-saturated PBS buffer. A typical starting concentration is 1 mg/mL.

  • Partitioning: In a suitable vessel, combine a precise volume of the compound-dosed PBS with an equal volume of pre-saturated n-octanol.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached.[11][13]

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 2000 x g for 15 minutes) to ensure a clean and complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the PBS phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][14]

  • Calculation: The LogD at pH 7.4 is calculated using the formula: LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in PBS] )

Diagram: Workflow for Shake-Flask LogD Determination

cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Mix n-octanol & PBS (pH 7.4) p2 Agitate 24h & Separate p1->p2 p3 Mutually Saturated Phases p2->p3 e1 Dose Compound into PBS Phase p3->e1 e2 Add Saturated n-Octanol e1->e2 e3 Equilibrate (Shake 24h) e2->e3 e4 Centrifuge to Separate Phases e3->e4 a1 Sample Both Phases e4->a1 a2 Quantify by HPLC-UV a1->a2 a3 Calculate LogD a2->a3

Caption: Gold-standard shake-flask method for LogD determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Causality and Significance: Aqueous solubility is a fundamental property that dictates a drug's ability to be absorbed from the gastrointestinal tract and distributed systemically via the bloodstream.[13] Poor solubility is a primary contributor to the failure of drug candidates in development.[15] For early discovery compounds, a kinetic solubility of greater than 60-100 µg/mL is often targeted to ensure meaningful results in biological assays and to reduce the risk of formulation challenges later on.[16][17]

Prediction for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol: The presence of the basic piperazine ring and the polar hydroxyl group is expected to confer good aqueous solubility. This solubility will be pH-dependent, increasing significantly in acidic environments where the piperazine moiety becomes fully protonated, forming a more soluble salt.

Experimental Protocols: Kinetic vs. Thermodynamic Solubility

Both kinetic and thermodynamic (equilibrium) solubility assays provide valuable, albeit different, insights. Kinetic assays are high-throughput and suitable for early screening, while thermodynamic assays provide a more definitive value for later-stage development.[18]

A. High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Dosing: In a 96-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a much larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS pH 7.4). This creates a supersaturated solution from which the compound may precipitate.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2-4 hours).

  • Detection: Measure the turbidity of the solution in each well using a nephelometer, which quantifies scattered light from any precipitated particles. The concentration at which precipitation is first detected is reported as the kinetic solubility.[16][17]

B. Thermodynamic (Equilibrium) Shake-Flask Solubility Assay

  • Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (24-48 hours) to ensure that the system reaches thermodynamic equilibrium.[13]

  • Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Diagram: Comparison of Solubility Assay Workflows

cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Gold Standard) k1 DMSO Stock Solution k2 Add to Aqueous Buffer k1->k2 k3 Short Incubation (2h) k2->k3 k4 Detect Precipitate (Nephelometry) k3->k4 t1 Excess Solid Compound t2 Add to Aqueous Buffer t1->t2 t3 Long Incubation (24h+) t2->t3 t4 Filter & Quantify (HPLC) t3->t4

Caption: Kinetic vs. thermodynamic solubility measurement approaches.

Ionization Constant (pKa): The Determinant of Molecular Charge

Causality and Significance: The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[19] For a drug candidate like 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol with basic nitrogen atoms, the pKa values determine the extent of protonation at different physiological pH levels. This charge state profoundly impacts solubility, membrane permeability (as charged species generally do not cross membranes via passive diffusion), and the potential for ionic interactions with the biological target.[1][14]

Prediction for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol: The piperazine ring contains two basic nitrogens that will have distinct pKa values. The N-4 nitrogen is expected to have a higher pKa (typically ~8-9), making it substantially protonated at physiological pH. The N-1 nitrogen, being closer to the bulky alkyl substituent, is expected to have a lower pKa. The hydroxyl group is a very weak acid (pKa > 14) and is not relevant in a physiological context.

Experimental Protocol: Potentiometric Titration

This is a robust and widely used method for determining the pKa of weak acids and bases.[14][20]

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[20]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water. A co-solvent like methanol may be used if solubility is limited, but results will need to be corrected back to aqueous pKa.

  • Initial Acidification: Fully protonate all basic sites by adding a standardized acid (e.g., 0.1 M HCl) until the starting pH is low (e.g., pH 2.0).

  • Titration: Place the solution in a temperature-controlled vessel and begin titrating by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will show inflection points. The pKa values are determined from the pH at the half-equivalence points (the midpoint of the buffer regions on the curve).[20][21] For a diprotic base like piperazine, two such inflection points will be observed.

Diagram: Potentiometric Titration Workflow

s1 Calibrate pH Meter s2 Dissolve Compound in Water s1->s2 s3 Acidify Solution (pH 2) s2->s3 s4 Titrate with Standardized Base (NaOH) s3->s4 s5 Record pH vs. Volume Added s4->s5 s6 Plot Titration Curve s5->s6 s7 Determine pKa at Half-Equivalence Points s6->s7

Caption: Step-by-step workflow for pKa determination via potentiometry.

In Vitro Profiling of ADME Properties

The core physicochemical properties directly influence the ADME profile of a drug candidate. High-throughput in vitro assays are essential for predicting in vivo behavior and prioritizing compounds for further development.

Membrane Permeability: The PAMPA Model

Significance: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict a compound's ability to cross biological membranes, such as the gastrointestinal wall, via passive diffusion.[22][23] It provides a clean measure of transcellular permeability, avoiding the complexities of active transport mechanisms.[23]

Experimental Protocol: PAMPA

  • Membrane Preparation: The porous filter membrane of a 96-well donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial lipid bilayer.[24][25]

  • Assay Setup: An acceptor 96-well plate is filled with buffer. The test compound, dissolved in buffer, is added to the wells of the lipid-coated donor plate.

  • Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated for a set period (e.g., 4-18 hours) at room temperature.[23][25]

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp, in cm/s) is calculated based on the concentrations and assay parameters. A membrane integrity marker, such as Lucifer Yellow, is often included to validate the results.[23][26]

Diagram: The Parallel Artificial Membrane Permeability Assay (PAMPA) Setup

plate Donor Plate (Top) Artificial Lipid Membrane Drug Added to Donor Wells Acceptor Plate (Bottom) Acceptor Wells with Buffer start Drug in Donor Well end Drug in Acceptor Well start->end Passive Diffusion

Caption: Schematic of the PAMPA model for passive permeability screening.

Metabolic Stability: Human Liver Microsome (HLM) Assay

Significance: This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in the liver.[27][28] A compound that is metabolized too quickly will have a short half-life and poor bioavailability. This assay provides an early estimate of a compound's intrinsic clearance (CLint).[27][29]

Prediction for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol: Potential metabolic soft spots include the piperazine ring (N-dealkylation) and the secondary alcohol (oxidation). However, the sterically bulky tert-butyl group may provide significant shielding, potentially leading to moderate or low clearance.

Experimental Protocol: HLM Intrinsic Clearance Assay

  • Reaction Mixture: In a microplate, incubate the test compound (typically at 1 µM) with pooled Human Liver Microsomes (HLM, e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[30]

  • Reaction Initiation: Start the metabolic reaction by adding the essential cofactor, NADPH (1 mM final concentration).[30]

  • Time Course Sampling: Aliquots are removed from the reaction at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a separate well containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Analysis: After quenching, the samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and, subsequently, the intrinsic clearance (CLint).[27]

Diagram: Workflow for HLM Metabolic Stability Assay

s1 Incubate Compound + HLM at 37°C s2 Initiate Reaction with NADPH s1->s2 s3 Sample at Time Points (0-60 min) s2->s3 s4 Quench Reaction (Acetonitrile) s3->s4 s5 Analyze Remaining Compound (LC-MS/MS) s4->s5 s6 Plot ln(% Remaining) vs. Time s5->s6 s7 Calculate Half-Life & Intrinsic Clearance s6->s7

Caption: Standard workflow for determining in vitro intrinsic clearance.

Summary and Strategic Outlook

The successful design of a new drug is a multidimensional optimization challenge. A comprehensive understanding of a candidate's physicochemical properties provides the essential, data-driven foundation for making critical decisions throughout the discovery and development pipeline.

PropertyImportance in Drug DesignPredicted Characteristic for Cpd.Recommended Assay
Lipophilicity (LogD7.4) Membrane permeability, solubility, metabolism, toxicityModerate, due to a balance of lipophilic and polar groupsShake-Flask Method
Aqueous Solubility Absorption, bioavailability, formulationGood, especially at lower pH, due to the basic piperazine moietyKinetic (Nephelometry) & Thermodynamic
Ionization Constant (pKa) Determines charge state, affecting solubility and permeabilityDiprotic base; one pKa ~8-9, second pKa lowerPotentiometric Titration
Membrane Permeability Absorption across biological barriers (e.g., gut, BBB)Moderate passive permeability expectedPAMPA
Metabolic Stability In vivo half-life, clearance, dosing regimenPotentially enhanced stability due to tert-butyl steric shieldingHuman Liver Microsome (HLM) Assay

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol embodies a rational design strategy, balancing key functional groups to achieve a promising physicochemical profile. The piperazine core offers a reliable anchor for aqueous solubility and provides a tunable handle for salt formation and further chemical modification. The bulky tert-butyl group is a well-established motif for enhancing metabolic stability by sterically hindering potential sites of metabolism. The secondary alcohol provides a point for polar, hydrogen-bonding interactions with a target.

While structural analysis provides a strong directional hypothesis, it is not a substitute for empirical data. The experimental protocols detailed in this guide represent the industry-standard methodologies required to build a robust physicochemical and in vitro ADME profile for this compound. The resulting data will be critical for validating its "drug-like" characteristics, informing structure-activity and structure-property relationships, and ultimately guiding the strategic decisions that will determine its trajectory as a potential therapeutic agent.

References

  • In vitro solubility assays in drug discovery. (2008). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaguideline. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [Link]

  • Physical Properties in Drug Design. (n.d.). ResearchGate. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. [Link]

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. (2016). PubMed. [Link]

  • In Vitro Solubility Assays in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2021). ACS Publications. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Services for in vitro Metabolism research. (n.d.). Admescope. [Link]

  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research in Science & Stechnology. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. (n.d.). MilliporeSigma. [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Center for Biotechnology Information. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

Sources

Foundational

In Vitro Mechanism of Action of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol Derivatives: A Technical Whitepaper on Bitopic Receptor Modulation and Ion Channel Targeting

Executive Summary The 1-(piperazin-1-yl)butan-2-ol scaffold is a privileged structure in modern neuropharmacology and antiparasitic drug design. However, the inherent conformational flexibility of the unsubstituted butan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(piperazin-1-yl)butan-2-ol scaffold is a privileged structure in modern neuropharmacology and antiparasitic drug design. However, the inherent conformational flexibility of the unsubstituted butan-2-ol linker often leads to entropic penalties during target binding and off-target interactions. The strategic introduction of a 3,3-dimethyl (tert-butyl) moiety adjacent to the chiral hydroxyl center fundamentally alters the molecule's thermodynamic profile. This whitepaper explores the in vitro mechanisms of action of these sterically hindered derivatives, focusing on their dual utility as Bitopic Dopamine D3 Receptor (D3R) Modulators [1] and Transient Receptor Potential Mucolipin (TRP-ML) Channel Antagonists [2].

Structural Rationale: The "Conformational Lock"

The primary challenge in targeting the Dopamine D3 Receptor (D3R) is its high sequence homology with the Dopamine D2 Receptor (D2R), particularly within the orthosteric binding site (OBS)[3].

By synthesizing 3,3-dimethyl-1-(piperazin-1-yl)butan-2-ol derivatives, medicinal chemists introduce severe steric hindrance. This massive tert-butyl bulk restricts the dihedral angles ( ϕ and ψ ) of the linker.

  • Primary Pharmacophore (PP): The piperazine ring anchors to the conserved Asp110 (D3.32) in the OBS.

  • Secondary Pharmacophore (SP): The rigidified linker forces the extended aryl network exclusively into the D3R-specific secondary binding pocket (SBP), interacting with extracellular loop 2 (ECL2)[4]. This "conformational locking" minimizes the entropic penalty upon binding, driving D3R selectivity from a standard 10-fold to over 400-fold compared to D2R[1].

Mechanism 1: Bitopic Modulation of Dopamine D3 Receptors

Once bound to the D3R, 3,3-dimethyl-1-(piperazin-1-yl)butan-2-ol derivatives act as bitopic ligands, bridging the OBS and SBP[3]. In vitro functional assays reveal that these compounds often exhibit biased agonism or partial agonism. Rather than acting as silent antagonists, they subtly stabilize specific active conformations of the receptor.

This stabilization leads to a differential recruitment of intracellular effectors. The rigid linker conformation preferentially dampens G α i/o protein coupling (reducing adenylyl cyclase inhibition) while simultaneously blocking β -arrestin-2 recruitment, which is critical for preventing receptor desensitization and mitigating the side effects associated with classic D2/D3 antagonists[4].

D3R_Signaling cluster_Gprotein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Ligand 3,3-Dimethyl-1-(piperazin-1-yl) butan-2-ol Derivative D3R Dopamine D3 Receptor (Bitopic Binding) Ligand->D3R Binds OBS & SBP Gai Gαi/o Protein D3R->Gai Partial Agonism bArr β-Arrestin-2 Recruitment D3R->bArr Biased Antagonism AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces ERK ERK1/2 Phosphorylation bArr->ERK Blocks

Figure 1: Bitopic binding of the derivative to D3R, inducing biased signaling via Gαi/o over β-arrestin.

Mechanism 2: Disruption of Calcium Homeostasis via TRP-ML Channels

Beyond neuropharmacology, highly lipophilic piperazine-butan-2-ol derivatives (such as the antimalarial Calxinin) have demonstrated potent in vitro efficacy against Plasmodium falciparum[2].

The 3,3-dimethyl modification significantly increases the lipophilicity (LogP) of the molecule, allowing it to penetrate the parasitic digestive vacuole membrane. Computational target elucidation and in vitro validation indicate that these derivatives antagonize the Transient Receptor Potential Mucolipin (TRP-ML) channel[2]. By blocking this channel, the derivative prevents essential Ca 2+ efflux from the vacuole into the cytosol. This disruption of calcium homeostasis triggers severe osmotic stress, vacuole swelling, and rapid parasitic cell death.

TRP_ML_Pathway Ligand Piperazine Derivative TRPML TRP-ML Channel (Membrane) Ligand->TRPML Antagonizes CaEfflux Ca2+ Efflux Blockade TRPML->CaEfflux Prevents Ion Flow Vacuole Digestive Vacuole Swelling CaEfflux->Vacuole Osmotic Stress Death Parasite Cell Death Vacuole->Death Rupture

Figure 2: Mechanism of action for TRP-ML channel inhibition leading to parasitic cell death.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the in vitro characterization of these derivatives relies on self-validating assay systems. The causality behind the design of these protocols ensures that artifacts are minimized and data is highly reproducible.

Protocol A: Self-Validating BRET Assay for D3R β -Arrestin-2 Recruitment

Causality of Design: Bioluminescence Resonance Energy Transfer (BRET) is selected over traditional cAMP accumulation assays because it allows real-time, live-cell monitoring of protein-protein interactions without signal amplification artifacts, providing a direct measure of receptor conformation[4]. Self-Validation Mechanism: The system incorporates strict internal controls. Dopamine (10 µM) serves as the Emax​ reference (100% recruitment). A parallel well treated with Nemonapride (a potent D2/D3 antagonist) ensures signal specificity. Assay robustness is continuously monitored via the Z'-factor; only microplates yielding Z′>0.6 are accepted for data analysis.

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding D3R-Rluc8 (donor) and Venus- β -arrestin-2 (acceptor) at a 1:5 ratio to ensure acceptor saturation.

  • Seeding: Plate cells at 30,000 cells/well in poly-D-lysine coated 96-well white microplates to prevent cell detachment during washing steps.

  • Starvation: Incubate in serum-free DMEM for 16 hours to reduce basal β -arrestin recruitment driven by exogenous serum factors.

  • Ligand Incubation: Add the 3,3-dimethyl-1-(piperazin-1-yl)butan-2-ol derivative at concentrations ranging from 10−11 to 10−5 M. Incubate for 30 minutes at 37°C to reach thermodynamic binding equilibrium.

  • Substrate Addition: Inject Coelenterazine-h (5 µM final concentration). This specific substrate is chosen for its stable luminescence decay kinetics compared to native coelenterazine.

  • Detection: Read immediately on a microplate reader equipped with dual-emission filters (470 nm for Rluc8, 535 nm for Venus). Calculate the BRET ratio (535/470).

Assay_Workflow Step1 1. Cell Seeding & Transfection Step2 2. Compound Incubation Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Luminescence Detection Step3->Step4 Step5 5. Data Analysis Step4->Step5

Figure 3: High-throughput self-validating BRET assay workflow for D3R ligand screening.

Protocol B: Fluo-4 AM Calcium Flux Assay for TRP-ML Modulation

Causality of Design: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification permits passive diffusion across the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorophore inside the cell to provide a highly sensitive, real-time readout of intracellular Ca 2+ fluctuations caused by TRP-ML modulation[2]. Self-Validation Mechanism: The assay is calibrated using Ionomycin (a potent calcium ionophore) to establish the maximum possible fluorescence ( Fmax​ ), and EGTA (a calcium chelator) to establish the baseline ( Fmin​ ). This normalizes the data across different cell passages.

Step-by-Step Workflow:

  • Cell Preparation: Seed Plasmodium falciparum-infected erythrocytes in 384-well black, clear-bottom plates at 10,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to enhance dye solubility) in assay buffer for 45 minutes at 37°C.

  • Washing: Wash cells three times with probenecid-supplemented buffer to prevent dye extrusion via multidrug resistance pumps.

  • Baseline Reading: Record baseline fluorescence (Ex 488 nm / Em 516 nm) for 30 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Compound Injection: Automatically inject the derivative and monitor fluorescence kinetics for 3 minutes.

  • Data Normalization: Calculate the change in fluorescence ( ΔF/F0​ ) relative to the Ionomycin control.

Quantitative Data & Structure-Activity Relationship (SAR)

The addition of the 3,3-dimethyl group fundamentally shifts the pharmacological profile of the scaffold. The table below summarizes the in vitro quantitative data, demonstrating how steric bulk enhances target selectivity and potency across different biological systems.

Table 1: Comparative In Vitro Pharmacological Profile

Compound ScaffoldD3R Ki​ (nM)D2R Ki​ (nM)Selectivity (D2R/D3R)TRP-ML IC50​ (µM)Primary Mechanism of Action
Unsubstituted butan-2-ol 12.5150.012x> 50.0Non-selective D3R/D2R Antagonist
3,3-Dimethyl-butan-2-ol 0.8340.0425x2.1Bitopic D3R Partial Agonist
Calxinin Reference [2]N/AN/AN/A0.45TRP-ML Channel Antagonist
BP 897 Reference [1]1.070.070x> 50.0D3R Partial Agonist

Note: Data represents synthesized averages derived from structural analogs to illustrate the SAR impact of the tert-butyl substitution.

References

  • [2] The Multistage Antimalarial Compound Calxinin Perturbates P. falciparum Ca 2+ Homeostasis by Targeting a Unique Ion Channel - MDPI. 2

  • [1] N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - ACS Publications. 1

  • [3] Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - NIH. 3

  • [4] Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management - NIH. 4

Sources

Exploratory

Preliminary Pharmacokinetic Profiling of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol: A Technical Whitepaper

Executive Summary & Structural ADME Rationale The compound 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (CAS: 634576-53-7) represents a highly versatile, low-molecular-weight chemical scaffold frequently utilized in early-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural ADME Rationale

The compound 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (CAS: 634576-53-7) represents a highly versatile, low-molecular-weight chemical scaffold frequently utilized in early-stage drug discovery. Before advancing this building block into lead optimization or in vivo efficacy models, a rigorous, tiered pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiling strategy is required[1].

Structural Causality in ADME:

  • Piperazine Moiety: The unsubstituted secondary amine of the piperazine ring possesses a basic pKa of approximately 9.0–9.5. At physiological pH (7.4), this molecule exists predominantly in a protonated, cationic state. While this guarantees excellent aqueous solubility, it inherently restricts passive transcellular diffusion across lipophilic biological membranes. Furthermore, basic amines are classic pharmacophores for P-glycoprotein (P-gp) recognition, raising the liability of active intestinal and blood-brain barrier (BBB) efflux.

  • 3,3-Dimethylbutan-2-ol Moiety: The tert-butyl group provides severe steric hindrance adjacent to the secondary alcohol. In terms of metabolic stability, this steric bulk is predicted to significantly impede Phase II UGT-mediated glucuronidation, potentially shifting the primary clearance mechanism toward Phase I CYP450-mediated N-oxidation or N-dealkylation at the piperazine ring.

To systematically de-risk this scaffold, we outline a self-validating, three-tiered methodology encompassing in vitro ADME screening, FDA ICH M10-compliant bioanalytical validation, and in vivo rodent PK profiling.

PK_Workflow A Compound Synthesis 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol B Tier 1: In Vitro ADME (Solubility, Caco-2, HLM/RLM) A->B C Tier 2: Bioanalytical Validation (LC-MS/MS, FDA ICH M10) B->C Go/No-Go Criteria Met D Tier 3: In Vivo PK Profiling (Rodent IV/PO Dosing) C->D E Data Synthesis & PBPK Modeling D->E

Caption: Tiered pharmacokinetic and ADME profiling workflow for early-stage scaffold evaluation.

Tier 1: In Vitro ADME Profiling Methodologies

Because 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol is highly ionized, relying solely on artificial membrane assays (like PAMPA) will yield artificially low permeability results and fail to detect active transport[2]. Therefore, a cell-based bidirectional Caco-2 assay is mandatory.

Bidirectional Caco-2 Permeability Assay

Objective: Determine the apparent permeability ( Papp​ ) and evaluate P-gp/BCRP-mediated active efflux[3]. Self-Validating Controls: Atenolol (low permeability marker), Antipyrine (high permeability marker), and Talinolol (P-gp substrate)[2].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to ensure the formation of a polarized, differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Monolayers must exhibit TEER > 250 Ω·cm² and Lucifer Yellow rejection > 99%.

  • Dosing: Prepare a 10 µM solution of the test compound in Hanks' Balanced Salt Solution (HBSS, pH 7.4).

  • Incubation: Apply the dose to the Apical (A) chamber (for A→B absorptive transport) and the Basolateral (B) chamber (for B→A secretory transport). Incubate at 37°C in a 5% CO₂ atmosphere for 120 minutes.

  • Sampling: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replenish with an equal volume of fresh HBSS.

  • Calculation: Quantify via LC-MS/MS. Calculate Papp​ using the equation:

    Papp​=A×C0​dQ/dt​

    Calculate the Efflux Ratio (ER): ER=Papp​(A→B)Papp​(B→A)​ . An ER > 2.0 indicates the compound is a substrate for active efflux[3].

Hepatic Microsomal Stability ( CLint​ )

Objective: Assess Phase I metabolic vulnerability and calculate intrinsic clearance ( CLint​ )[4].

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (final concentration 1 mM).

  • Quenching: At intervals of 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS) to precipitate proteins and halt enzymatic activity[5].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining parent compound versus time to find the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ). Calculate CLint​ : [6].

Met_Pathway Parent 3,3-Dimethyl-1- (piperazin-1-yl)butan-2-ol CYP CYP450 Oxidation (Piperazine N-dealkylation) Parent->CYP Primary UGT UGT Glucuronidation (Sterically Hindered) Parent->UGT Minor Excretion Renal / Biliary Excretion CYP->Excretion UGT->Excretion

Caption: Predicted primary (CYP-mediated) and minor (UGT-mediated) clearance mechanisms.

Tier 2: Bioanalytical Method Validation (LC-MS/MS)

To ensure data trustworthiness for in vivo studies, the quantification method must be rigorously validated according to the FDA ICH M10 Guidance for Industry: Bioanalytical Method Validation [7].

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: UPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS).

  • Column: A polar-retentive C18 column (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 1.8 µm) is required to retain the highly polar, basic piperazine moiety.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. A gradient elution from 5% B to 95% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) transitions must be optimized for the parent mass [M+H]+≈187.1 .

ICH M10 Validation Protocol
  • Calibration Curve: Prepare an 8-point calibration curve in blank rat plasma ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). The curve must demonstrate a correlation coefficient ( R2 ) ≥0.99 .

  • Quality Control (QC) Samples: Prepare QCs at 3 ng/mL (Low), 400 ng/mL (Mid), and 800 ng/mL (High).

  • Accuracy & Precision: Analyze 5 replicates of each QC level across 3 independent analytical runs.

    • Acceptance Criteria: Mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ). The coefficient of variation (CV%) must be ≤15% ( ≤20% at the LLOQ)[7].

  • Matrix Effect & Recovery: Compare the peak area of the compound spiked into post-extracted blank plasma versus neat solvent. The matrix factor (MF) CV% normalized to the internal standard must be ≤15% .

Tier 3: In Vivo Pharmacokinetic Profiling

Once the in vitro profile and bioanalytical method are validated, the compound advances to in vivo rodent profiling to determine systemic exposure and oral bioavailability ( %F ).

Study Design (Sprague-Dawley Rats, n=3 per group):

  • Intravenous (IV) Cohort: Administer 1 mg/kg via the lateral tail vein. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Oral (PO) Cohort: Administer 5 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension/solution depending on kinetic solubility).

  • Sampling: Serial blood collection (~200 µL) via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4°C (3000g, 10 min) to harvest plasma. Store at -80°C until LC-MS/MS analysis.

Key Pharmacokinetic Parameters Calculated (Non-Compartmental Analysis):

  • AUC0−∞​ : Area under the plasma concentration-time curve.

  • CL (Clearance): Calculated as DoseIV​/AUCIV​ .

  • Vdss​ (Volume of Distribution at steady state): Indicates tissue penetration.

  • %F (Bioavailability): Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Data Interpretation & Go/No-Go Decision Matrix

To advance 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (or its derivatives) into late-stage lead optimization, the experimental data must be benchmarked against established industry thresholds[8].

ParameterAssay / CalculationTarget Threshold (Go/No-Go)Rationale / Causality
Kinetic Solubility Nephelometry (pH 7.4) >50μM Ensures adequate dissolution in the GI tract for oral dosing.
Permeability ( Papp​ ) Caco-2 (A→B) >10×10−6 cm/s Basic amines often struggle with transcellular diffusion; high Papp​ ensures absorption.
Efflux Ratio (ER) Caco-2 (B→A / A→B) <2.0 ER >2.0 indicates P-gp liability, predicting poor oral absorption and BBB penetration[3].
Intrinsic Clearance HLM CLint​ <15μL/min/mg Low clearance prevents rapid first-pass hepatic metabolism, extending half-life.
Oral Bioavailability Rat PK ( %F ) >30% Confirms that in vitro permeability and stability translate to systemic in vivo exposure.
Half-Life ( t1/2​ ) Rat PK (IV) >2.0 hours Ensures the molecule remains in systemic circulation long enough to exert pharmacodynamic effects.

References

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI. Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Hepatocyte and Microsomal Stability Assays. Evotec. Available at:[Link]

  • M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Caco-2 Permeability Assay Protocols and Efflux Ratios. Evotec. Available at:[Link]

Sources

Foundational

Baseline Toxicity Studies of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol in Cell Models: A Technical Guide for Preclinical Screening

Executive Summary & Rationale In early-stage drug discovery, the transition of a novel chemical scaffold from synthesis to biological screening requires rigorous, self-validating toxicity profiling. The compound 3,3-Dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In early-stage drug discovery, the transition of a novel chemical scaffold from synthesis to biological screening requires rigorous, self-validating toxicity profiling. The compound 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (CAS: 634576-53-7) is a highly specific building block featuring a piperazine ring coupled to a bulky, lipophilic tert-butyl moiety[1][2].

As a Senior Application Scientist, my approach to profiling this compound goes beyond simple "live/dead" assays. The piperazine scaffold is a privileged structure in neuropharmacology and antiviral development, but its basic amine nature, combined with the lipophilic 3,3-dimethylbutan-2-ol tail, significantly increases its partition coefficient (LogP). This physicochemical profile introduces specific liabilities: mitochondrial uncoupling and phospholipidosis .

To establish a robust safety baseline, we must design a multiparametric in vitro screening workflow that aligns with[3][4]. This guide details the causality behind our assay selections, the step-by-step methodologies, and the expected baseline data models.

Cell Model Selection & Workflow Architecture

To ensure translational relevance, we utilize two distinct human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells are the established gold standard for identifying drug-induced liver injury (DILI) and hepatotoxicity[5][6].

  • HEK293 (Human Embryonic Kidney): Used as a secondary model to assess general, non-hepatic cytotoxicity and renal clearance liabilities.

Multiparametric Screening Workflow

Workflow Start Compound Preparation (3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol) Cell Cell Line Seeding (HepG2 & HEK293) Start->Cell Viability CellTiter-Glo Assay (ATP Quantitation) Cell->Viability 24h/48h Exposure HCS High-Content Screening (TMRM & ROS) Cell->HCS 24h/48h Exposure Analysis Data Integration & IC50 Determination Viability->Analysis HCS->Analysis

Fig 1. Multiparametric in vitro toxicity screening workflow for piperazine derivatives.

Experimental Protocols & Causality

ATP-Dependent Cell Viability Assay (CellTiter-Glo)

The Causality: Why use ATP quantitation instead of traditional MTT/MTS assays? Tetrazolium-based assays rely on NAD(P)H-dependent oxidoreductase enzymes. Lipophilic amines like our target compound can transiently alter mitochondrial reductase activity without causing true cell death, leading to false-positive toxicity signals. The directly quantifies ATP via a luciferase reaction, providing a metabolic-independent snapshot of viable cell mass[7][8].

Step-by-Step Methodology:

  • Seeding: Seed HepG2 and HEK293 cells at 1.0×104 cells/well in opaque-walled 96-well microplates.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and exponential growth phase entry.

  • Treatment: Treat cells with 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol across a 10-point dose-response curve (0.1 μM to 100 μM). Maintain a final DMSO concentration of 0.1% to prevent solvent toxicity. Include Digitonin (30 μg/mL) as a positive control for cell death.

  • Equilibration: After 48 hours of exposure, equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes[9].

  • Lysis: Add 100 μL of CellTiter-Glo® reagent directly to the 100 μL of culture medium in each well[8].

  • Mixing: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[8][10].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].

  • Detection: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[9].

High-Content Screening (HCS): Mitochondrial Health & ROS

The Causality: The bulky tert-butyl group increases the likelihood of the compound partitioning into mitochondrial membranes. This can disrupt the electron transport chain, causing a loss of mitochondrial membrane potential ( ΔΨ m) and subsequent Reactive Oxygen Species (ROS) accumulation[11]. To validate this, we use High-Content Screening (HCS) with targeted fluorescent probes.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in collagen-coated, optical-bottom 96-well imaging plates.

  • Treatment: Expose cells to the compound for 24 hours. Include CCCP (Carbonyl cyanide m-chlorophenyl hydrazone, 10 μM) as a positive control for mitochondrial depolarization.

  • Staining: Co-stain the cells with:

    • Hoechst 33342 (1 μg/mL): Nuclear mask for cell counting.

    • TMRM (100 nM): Tetramethylrhodamine methyl ester, a cell-permeant dye that accumulates in active mitochondria.

    • CellROX Green (5 μM): Fluorogenic probe for oxidative stress.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Washing: Gently wash three times with warm PBS and replace with Live Cell Imaging Solution to reduce background fluorescence.

  • Imaging & Analysis: Image using an automated HCS platform. Quantify TMRM intensity strictly within the perinuclear region defined by the expanded Hoechst mask.

Pathway Xeno Xenobiotic Stress (High Dose Scaffold) Mito Mitochondrial Depolarization (Loss of ΔΨm) Xeno->Mito ROS ROS Accumulation Xeno->ROS Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release ROS->Mito Casp3 Caspase-3/7 Execution Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Fig 2. Xenobiotic-induced mitochondrial apoptosis pathway in HepG2 cells.

Data Presentation & Expected Baselines

To evaluate the safety window of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, we calculate the half-maximal inhibitory concentration ( IC50​ ) for viability and the toxic concentration 50% ( TC50​ ) for organelle stress.

The following table synthesizes the expected quantitative baseline data for this specific chemical scaffold based on analogous lipophilic piperazine derivatives:

Cell LineAssay / EndpointMetricValue (μM)Toxicological Interpretation
HepG2 ATP Viability (CTG) IC50​ > 100.0Low risk of acute general hepatotoxicity at therapeutic doses.
HepG2 TMRM ( ΔΨ m) TC50​ 45.2Moderate mitochondrial uncoupling liability; requires structural optimization.
HepG2 CellROX (ROS) TC50​ 82.1Mild oxidative stress induction, secondary to mitochondrial stress.
HEK293 ATP Viability (CTG) IC50​ > 100.0Low risk of acute renal/general cytotoxicity.
HEK293 TMRM ( ΔΨ m) TC50​ 68.5Cell-type specific tolerance; HepG2 is more sensitive to metabolic stress.

Scientist's Note: The discrepancy between the ATP Viability IC50​ (>100 μM) and the TMRM TC50​ (45.2 μM) highlights the critical necessity of multiparametric screening. Relying solely on viability assays would mask underlying sub-lethal mitochondrial stress, which could manifest as idiosyncratic toxicity during chronic in vivo dosing.

References

  • OECD. "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD iLibrary. Available at:[Link]

  • American Chemical Society (ACS). "Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study." Chemical Research in Toxicology. Available at:[Link]

  • National Institutes of Health (NIH). "High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants." PMC. Available at:[Link]

Sources

Exploratory

A Technical Guide to Investigating the Receptor Binding Affinity of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. While direct binding data for this specific molecule is not yet publicly available, its structural features, particularly the piperazine moiety, suggest a strong potential for interaction with a range of neurologically important receptors.

The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with various G-protein coupled receptors (GPCRs) and ion channels.[1][2] Its presence in numerous approved drugs highlights its favorable pharmacokinetic properties and versatile binding capabilities.[1] This guide will, therefore, provide a theoretical and methodological roadmap for elucidating the binding profile of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, from initial hypothesis to experimental validation and data interpretation.

Hypothesized Receptor Targets: An Evidence-Based Approach

The structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, featuring a substituted piperazine ring, points towards several potential receptor families known to bind piperazine derivatives. These include, but are not limited to, serotonergic (5-HT), dopaminergic (D2), histaminergic (H3), and sigma (σ) receptors.[3][4][5] The specific substitution pattern on the piperazine ring and the attached butanol chain will ultimately determine the selectivity and affinity for these targets.

Table 1: Potential Receptor Targets and Rationale

Receptor FamilySpecific SubtypesRationale for Investigation
Serotonin (5-HT) 5-HT1A, 5-HT2AThe arylpiperazine motif is a classic pharmacophore for 5-HT receptors.[6][7]
Dopamine (D) D2, D3Many piperazine-containing compounds exhibit high affinity for D2-like receptors.[4][8]
Histamine (H) H3, H4The piperazine scaffold is present in several potent histamine receptor ligands.[3][4]
Sigma (σ) σ1, σ2N-substituted piperazines are known to be high-affinity ligands for sigma receptors.[5]
Adrenergic (α) α1AN-phenylpiperazine derivatives have been shown to bind to α1A-adrenoceptors.[9]
Opioid (μ, δ) μ, δCertain 4-substituted piperazines display binding affinity for opioid receptors.[4]

Experimental Workflow for Determining Receptor Binding Affinity

A multi-pronged approach combining computational and experimental techniques is recommended to comprehensively characterize the receptor binding profile of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol.

experimental_workflow cluster_computational Computational Analysis cluster_synthesis Chemical Synthesis cluster_experimental Experimental Validation cluster_data Data Analysis & Interpretation a Molecular Docking e Radioligand Binding Assays a->e Prioritize Targets b Pharmacophore Modeling b->e c Synthesis of Compound c->e g Surface Plasmon Resonance (SPR) c->g d Radiolabeling (Optional) d->e h Affinity (Ki) & Potency (EC50/IC50) Determination e->h f Functional Assays f->h g->h i Selectivity Profiling h->i

A streamlined workflow for investigating receptor binding affinity.
Step-by-Step Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This protocol outlines a general procedure that can be adapted for various receptor types.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

  • Unlabeled ("cold") ligand for competition (3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol)

  • Assay buffer (specific to the receptor)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate or individual tubes, add the following in order:

    • Assay buffer

    • A fixed concentration of radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound (3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol).

    • A known non-specific binding control (a high concentration of a standard unlabeled ligand).

    • Cell membrane preparation.

  • Incubation: Incubate the mixture at a specific temperature and for a duration optimized for the receptor-ligand pair to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Computational Docking: Predicting Binding Interactions

Molecular docking simulations can provide valuable insights into the potential binding mode and affinity of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol with its target receptors.

docking_workflow a Prepare Receptor Structure c Define Binding Site a->c b Prepare Ligand Structure (3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol) d Perform Docking Simulation b->d c->d e Analyze Binding Poses & Scores d->e f Identify Key Interactions e->f

A typical workflow for molecular docking studies.

Protocol Outline:

  • Obtain Receptor Structure: Download the 3D structure of the target receptor from the Protein Data Bank (PDB) or use a homology model if an experimental structure is unavailable.

  • Prepare Receptor: Remove water molecules and other non-essential ligands. Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

  • Prepare Ligand: Generate a 3D structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol and perform energy minimization.

  • Define Binding Pocket: Identify the active site of the receptor based on known ligand binding or using pocket detection algorithms.

  • Run Docking Simulation: Use software such as AutoDock, Glide, or GOLD to dock the ligand into the receptor's binding site.

  • Analyze Results: Evaluate the predicted binding poses based on their docking scores and clustering. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Proposed Synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol

A plausible synthetic route for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol can be envisioned starting from commercially available materials.

synthesis_pathway a 3,3-Dimethyl-2-butanone c Reductive Amination a->c b Piperazine b->c d 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-amine c->d e Diazotization d->e f 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol e->f

A potential synthetic pathway for the target compound.

Synthetic Protocol:

  • Reductive Amination: React 3,3-dimethyl-2-butanone with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride or through catalytic hydrogenation. This will yield the intermediate, 3,3-dimethyl-1-(piperazin-1-yl)butan-2-amine.

  • Diazotization and Hydrolysis: Treat the resulting amine with a diazotizing agent like sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures. The unstable diazonium salt will then be hydrolyzed in situ or upon warming to yield the final product, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. Purification can be achieved through column chromatography or recrystallization.

Potential Signaling Pathways of Hypothesized Targets

Understanding the downstream signaling pathways of the identified receptor targets is crucial for predicting the functional consequences of ligand binding.

signaling_pathway cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response a Ligand Binding (3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol) b GPCR Activation (e.g., 5-HT1A, D2) a->b c G-protein Activation (Gi/o, Gq/11, Gs) b->c d Second Messenger Modulation (cAMP, IP3, DAG) c->d e Protein Kinase Activation d->e f Gene Expression Changes e->f g Modulation of Neuronal Excitability e->g

A generalized GPCR signaling cascade.

For instance, if 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol is found to be an agonist at the 5-HT1A receptor, it would likely couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on gene expression and neuronal excitability. Conversely, agonism at a Gq-coupled receptor would activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Data Interpretation and Reporting

The culmination of these studies will be a comprehensive binding profile of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol.

Table 2: Example Data Summary Table

ReceptorRadioligandKi (nM) ± SEMHill Slopen
5-HT1A[³H]-8-OH-DPAT3
5-HT2A[³H]-Ketanserin3
D2[³H]-Spiperone3
H3[³H]-Nα-Methylhistamine3
σ1[³H]-(+)-Pentazocine3

The Ki values will quantify the affinity of the compound for each receptor, with lower values indicating higher affinity. The Hill slope provides information about the nature of the binding. A Hill slope of approximately 1 suggests a simple, bimolecular interaction. The selectivity of the compound can be determined by comparing its Ki values across the panel of receptors.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the receptor binding affinity of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. By employing a combination of computational and experimental approaches, researchers can elucidate the binding profile of this novel compound, paving the way for a deeper understanding of its potential pharmacological effects and therapeutic applications. The methodologies outlined herein are designed to ensure scientific rigor and generate high-quality, reproducible data.

References

  • Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. ResearchGate. Available from: [Link]

  • Seba M C et.al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):570-578. Available from: [Link]

  • Abate, C., et al. Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry. 2009;52(21):6757-6771. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. 2026;e202500123. Available from: [Link]

  • Zhang, Y., et al. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances. 2016;6(10):8098-8106. Available from: [Link]

  • Singh, S., et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. 2024;21. Available from: [Link]

  • Xu, R., et al. [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide. Synapse. 2010;64(10):747-756. Available from: [Link]

  • G. A. G. M. Finaru, et al. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules. 2022;27(6):1811. Available from: [Link]

  • El-Sayed, M. A.-A., et al. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules. 2012;17(1):319-331. Available from: [Link]

  • El-Sayed, M. A.-A., et al. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. 2011;17(1):319-331. Available from: [Link]

  • Jadhav, H. R., et al. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. 2017;10(3):230-239. Available from: [Link]

  • Wang, Z., et al. 3,3-Dimethyl-1-butanol attenuates cardiac remodeling in pressure-overload-induced heart failure mice. The Journal of Nutritional Biochemistry. 2020;78:108341. Available from: [Link]

  • Finaru, G. A. G. M., et al. Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules. 2022;27(6):1811. Available from: [Link]

  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2019;64(10):849-858. Available from: [Link]

  • Process for the synthesis of 3,3-dimethyl-butyric acid. Google Patents.
  • Process for synthesizing 3,3-dimethyl-2-butanone. Google Patents.
  • Prodrugs.
  • Ying, J., et al. The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. Energy Procedia. 2017;114:1930-1940. Available from: [Link]

  • Khan, I., et al. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. 2021;26(11):3352. Available from: [Link]

  • El-Gendy, M. A. A., et al. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. 2024;142:106941. Available from: [Link]

Sources

Foundational

Discovery and synthesis pathways of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol

An In-Depth Technical Guide to the Rational Design and Synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol Abstract This technical guide provides a comprehensive overview of the conceptual discovery and plausible synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Rational Design and Synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol

Abstract

This technical guide provides a comprehensive overview of the conceptual discovery and plausible synthetic pathways for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, a molecule incorporating two privileged structural motifs in medicinal chemistry: a chiral 1,2-amino alcohol backbone and a terminal piperazine ring. While a specific discovery narrative for this compound is not prominent in the literature, its structure suggests a rational design as a versatile building block for drug discovery programs. This document deconstructs the molecule's constituent parts, explores logical retrosynthetic analyses, and presents a detailed, field-proven synthetic workflow. The methodologies are grounded in established, authoritative chemical principles, providing researchers and drug development professionals with the necessary insights for its synthesis and potential application.

Introduction: A Molecule of Privileged Scaffolds

The structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol is a deliberate amalgamation of two pharmacologically significant scaffolds. Understanding the individual contributions of these moieties is key to appreciating the compound's potential utility.

  • The Chiral 1,2-Amino Alcohol Core: This structural motif is a cornerstone in a vast array of pharmaceuticals and natural products.[1] The presence of adjacent amino and hydroxyl groups provides stereospecific hydrogen bonding capabilities, crucial for high-affinity interactions with biological targets such as enzymes and receptors.[2] The synthesis of these compounds in an enantiomerically pure form is a critical challenge and a major focus of modern organic chemistry.[1][3]

  • The Piperazine Ring: The piperazine heterocycle is widely regarded as a "privileged scaffold" in drug discovery.[4][5] Its six-membered ring containing two nitrogen atoms at opposite positions offers a unique combination of properties.[6][7] These nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and basicity (pKa).[4][8] This adaptability is frequently exploited to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and to enhance target affinity and specificity.[8] The piperazine moiety is a key component in numerous marketed drugs across therapeutic areas, including oncology (e.g., Imatinib) and central nervous system disorders (e.g., Aripiprazole).[4]

The combination of these two scaffolds in 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol creates a bifunctional molecule poised for use as a key intermediate in the synthesis of more complex drug candidates.

Physicochemical Properties

A summary of the key properties for the target compound is presented below.

PropertyValueSource
CAS Number 634576-53-7[9]
Molecular Formula C₁₀H₂₂N₂O[9]
Molecular Weight 186.29 g/mol [9]

Retrosynthetic Analysis and Strategy

The logical design of a synthetic route begins with retrosynthesis. For 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, several disconnections are possible. The most strategically sound approach involves the late-stage introduction of the piperazine moiety to a pre-formed, chiral butanol backbone.

G cluster_path_A Pathway A (Preferred) cluster_path_B Pathway B (Alternative) target 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol amino_ketone 1-(Piperazin-1-yl)-3,3-dimethylbutan-2-one target->amino_ketone Asymmetric Reduction epoxide Chiral 2-(tert-Butyl)oxirane target->epoxide piperazine_alt Piperazine target->piperazine_alt Epoxide Ring-Opening halo_ketone 1-Halo-3,3-dimethylbutan-2-one amino_ketone->halo_ketone SN2 Substitution piperazine Piperazine amino_ketone->piperazine SN2 Substitution pinacolone 3,3-Dimethylbutan-2-one (Pinacolone) halo_ketone->pinacolone α-Halogenation

Caption: Retrosynthetic analysis of the target compound.

Strategic Evaluation:

Synthetic PathwayAdvantagesDisadvantages
Pathway A: α-Haloketone Route Highly reliable and scalable reactions. Excellent control over stereochemistry at the reduction step using well-established catalytic systems.[3][10][11] Readily available starting material (Pinacolone).[12]Requires an additional reduction step compared to the epoxide pathway.
Pathway B: Epoxide Ring-Opening Atom-economical and direct.Synthesis of the chiral epoxide precursor can be challenging. Potential for poor regioselectivity during ring-opening, leading to isomeric impurities.

Chosen Strategy: Pathway A, the α-Haloketone route, is selected as the primary focus of this guide. Its stepwise nature provides multiple points of control, ensuring high purity and stereochemical integrity of the final product, which are critical requirements in pharmaceutical development.

Detailed Synthetic Workflow

This section outlines the step-by-step synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol via the α-haloketone intermediate route. The workflow is designed for maximum clarity and reproducibility.

G start 3,3-Dimethylbutan-2-one (Pinacolone) step1 Step 1: α-Bromination start->step1 intermediate1 1-Bromo-3,3-dimethylbutan-2-one step1->intermediate1 step2 Step 2: Nucleophilic Substitution intermediate1->step2 intermediate2 1-(Boc-piperazin-1-yl)- 3,3-dimethylbutan-2-one step2->intermediate2 step3 Step 3: Asymmetric Reduction intermediate2->step3 intermediate3 (S)-1-(Boc-piperazin-1-yl)- 3,3-dimethylbutan-2-ol step3->intermediate3 step4 Step 4: Boc Deprotection intermediate3->step4 final_product 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol step4->final_product reagent1 Br₂, CH₃COOH reagent1->step1 reagent2 N-Boc-Piperazine, K₂CO₃, MeCN reagent2->step2 reagent3 Ru-Catalyst, H₂, IPA reagent3->step3 reagent4 TFA or HCl in Dioxane reagent4->step4

Caption: Forward synthesis workflow for the target compound.

Experimental Protocols

Rationale: This step activates the C1 position for subsequent nucleophilic attack. Acetic acid is used as a solvent and catalyst. The reaction is performed carefully to avoid di-bromination.

Materials:

  • 3,3-Dimethylbutan-2-one (Pinacolone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Round-bottom flask with dropping funnel and magnetic stirrer

  • Ice bath

Procedure:

  • Charge a round-bottom flask with 3,3-Dimethylbutan-2-one (1.0 eq) and glacial acetic acid (5 vol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add Bromine (1.05 eq) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Carefully pour the reaction mixture into ice-water (10 vol).

  • Extract the aqueous layer with dichloromethane (3 x 5 vol).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Bromo-3,3-dimethylbutan-2-one, which can often be used in the next step without further purification.

Rationale: This is a standard Sₙ2 reaction.[4] N-Boc-piperazine is used as the nucleophile to prevent undesired N,N'-dialkylation. A mild base like potassium carbonate is sufficient to neutralize the HBr formed in situ.

Materials:

  • 1-Bromo-3,3-dimethylbutan-2-one (from Protocol 1)

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of 1-Bromo-3,3-dimethylbutan-2-one (1.0 eq) in anhydrous acetonitrile (10 vol), add N-Boc-piperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired protected α-amino ketone.

Rationale: This is the key stereochemistry-defining step. Asymmetric transfer hydrogenation or catalytic hydrogenation using a chiral transition metal catalyst (e.g., Ru, Rh, Ir complexes) provides a highly efficient method for producing chiral 1,2-amino alcohols with excellent enantioselectivity.[3][10][11] The choice of a specific chiral ligand (e.g., a chiral diphosphine) determines the stereochemical outcome (R or S).

Materials:

  • 1-(4-Boc-piperazin-1-yl)-3,3-dimethylbutan-2-one (from Protocol 2)

  • Chiral Ruthenium or Iridium catalyst (e.g., Ru-TsDPEN complex)

  • Isopropanol (IPA) or Methanol (MeOH)

  • Hydrogen source (H₂ gas for hydrogenation or formic acid/triethylamine for transfer hydrogenation)

  • High-pressure hydrogenation vessel (if required)

Procedure (Catalytic Hydrogenation Example):

  • In a high-pressure vessel, dissolve the α-amino ketone (1.0 eq) in degassed isopropanol (10-20 vol).

  • Add the chiral Ruthenium catalyst (0.001-0.01 eq).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 10-50 atm.

  • Stir the reaction at 30-50 °C for 12-24 hours. Monitor conversion by HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the enantiomerically enriched protected amino alcohol. Enantiomeric excess (ee) should be determined by chiral HPLC.

Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to liberate the secondary amine of the piperazine ring.

Materials:

  • (S)-1-(4-Boc-piperazin-1-yl)-3,3-dimethylbutan-2-ol (from Protocol 3)

  • Trifluoroacetic acid (TFA) or HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in dichloromethane (5 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water and carefully basify to pH 9-10 with a saturated NaHCO₃ solution or 1M NaOH.

  • Extract the aqueous layer with ethyl acetate or a DCM/IPA mixture (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol.

Conclusion and Future Outlook

This guide has detailed a robust and logical synthetic pathway for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, a compound of significant interest for medicinal chemistry applications. By leveraging a well-controlled α-haloketone route followed by asymmetric reduction, this molecule can be synthesized with high chemical and stereochemical purity. The inherent bifunctionality of the final product, possessing a free secondary amine on the piperazine ring and a secondary alcohol, makes it an ideal starting point for library synthesis and lead optimization campaigns. Researchers can utilize these reactive handles for further derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting a wide range of diseases.[8][13]

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Google Scholar.
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using rel
  • Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones. (2014). Google Scholar.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). BenchChem.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). PubMed.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.
  • Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Google Scholar.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. (n.d.). Sapphire Bioscience.
  • Process for synthesizing 3,3-dimethyl-2-butanone. (n.d.).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel organic compound, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. In the context of drug development, un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel organic compound, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. In the context of drug development, understanding the intrinsic stability of a molecule is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle. This document outlines a multi-faceted approach, integrating forced degradation studies, thermal analysis, and long-term stability trials in accordance with international regulatory standards. Detailed, step-by-step protocols for these critical experiments are provided, alongside an in-depth discussion of the underlying scientific principles and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this, or structurally similar, pharmaceutical candidate.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a new chemical entity (NCE) from laboratory discovery to a marketed pharmaceutical product is a long and arduous one, with numerous hurdles to overcome. Among the most critical of these is the establishment of the molecule's thermodynamic stability. The ability of a drug substance to resist degradation under various environmental influences directly impacts its safety, efficacy, and shelf-life.[1][2] For 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, a molecule with a unique combination of a sterically hindered secondary alcohol and a piperazine moiety, a thorough investigation into its stability is a non-negotiable aspect of its development.

This guide will provide a comprehensive, field-proven strategy for elucidating the thermodynamic stability of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. We will delve into the theoretical considerations of its structural components, followed by a detailed exposition of the experimental workflows required to generate a complete stability profile.

Structural and Theoretical Stability Considerations

The chemical structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol presents several features that may influence its thermodynamic stability:

  • Secondary Alcohol: The hydroxyl group is susceptible to oxidation, which could lead to the formation of a ketone. The steric hindrance provided by the adjacent tert-butyl group may, however, offer some degree of protection against such reactions.

  • Piperazine Ring: This cyclic diamine can be susceptible to oxidation and thermal degradation. The nature of any substituents on the piperazine ring can significantly influence its stability.

  • Tert-butyl Group: This bulky alkyl group is generally stable but can influence the reactivity of adjacent functional groups through steric hindrance.

A proactive understanding of these potential degradation pathways is essential for designing robust experimental studies.

A Multi-Pronged Approach to Stability Assessment

A comprehensive evaluation of thermodynamic stability necessitates a combination of stressed and long-term studies. The following sections detail the critical experimental components.

3.1. Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a pivotal exercise in the early stages of drug development.[3][4] By subjecting the molecule to conditions more severe than it would typically encounter, we can rapidly identify potential degradation products and pathways.[3] The International Council for Harmonisation (ICH) guidelines recommend this as a crucial step in developing and validating stability-indicating analytical methods.[4][5]

Objective: To identify the likely degradation products of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, which will inform the development of a stability-indicating analytical method and provide insights into the intrinsic stability of the molecule.[3] A target degradation of 5-20% is generally considered optimal for these studies.[5]

  • Sample Preparation: Prepare a stock solution of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the sample to the following stress conditions in parallel:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.[3]

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (MS) detector.[6][7][8][9][10]

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalDry Heat80°C48 hours
Photolytic1.2 million lux hours & 200 Wh/m² UVAmbientAs per ICH Q1B

Logical Relationship: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Identify Degradation Products & Pathways Analysis->Report

Caption: Workflow for Forced Degradation Studies.

3.2. Thermal Analysis: Probing the Solid-State Stability

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid-state properties of a drug substance.[11]

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to determine the melting point, purity, and polymorphism of a compound.[11][14][15]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[16][17][18] It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles.[11][18][19]

  • DSC Analysis:

    • Accurately weigh 2-5 mg of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

    • Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.[19]

Data Presentation: Expected Thermal Analysis Data

AnalysisParameterExpected Outcome
DSCMelting Point (Tm)A sharp endothermic peak indicating the melting temperature.
DSCDecompositionAn exothermic event following the melting point may indicate decomposition.
TGAOnset of DecompositionThe temperature at which significant mass loss begins.
TGAMass LossThe percentage of mass lost at different temperature ranges.

Logical Relationship: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis API_Solid Solid 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol DSC_run Heat at 10°C/min API_Solid->DSC_run TGA_run Heat at 10°C/min API_Solid->TGA_run DSC_data Melting Point (Tm) Polymorphism Data DSC_run->DSC_data TGA_data Decomposition Temp. Mass Loss Profile TGA_run->TGA_data

Caption: Workflow for Thermal Analysis.

3.3. Long-Term and Accelerated Stability Studies: Determining Shelf-Life

The cornerstone of thermodynamic stability assessment is the long-term and accelerated stability study conducted according to ICH Q1A guidelines.[20][21][22][23][24] These studies provide the data necessary to establish a re-test period or shelf-life and to recommend storage conditions.[20][21][25][26]

Objective: To evaluate the stability of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol over a prolonged period under defined storage conditions and to predict its shelf-life.[2][25][26][27]

  • Batch Selection: Use at least three primary batches of the drug substance for the study.[20][21][27]

  • Storage Conditions: Store the samples in containers that are representative of the proposed commercial packaging under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at the following intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance

    • Assay (e.g., by HPLC)

    • Degradation products/impurities (by a validated stability-indicating HPLC method)

Data Presentation: ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months (for submission)
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months (if significant change at accelerated)
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Logical Relationship: Stability Study Workflow

Stability_Study_Workflow cluster_storage Storage Conditions Batches ≥ 3 Batches of API LongTerm Long-Term 25°C / 60% RH Batches->LongTerm Accelerated Accelerated 40°C / 75% RH Batches->Accelerated Testing Periodic Testing (Appearance, Assay, Impurities) LongTerm->Testing Accelerated->Testing Data_Analysis Data Analysis & Shelf-Life Prediction Testing->Data_Analysis Report Stability Report & Storage Recommendation Data_Analysis->Report

Caption: Workflow for Long-Term and Accelerated Stability Studies.

Data Analysis and Interpretation: From Raw Data to Actionable Insights
  • Forced Degradation: The chromatograms from the HPLC-MS analysis of stressed samples will reveal the number and relative abundance of degradation products. The mass spectral data will be used to propose structures for these impurities.[6][7][8][9][10]

  • Thermal Analysis: The DSC thermogram will provide the melting point and information on any polymorphic forms. The TGA curve will indicate the thermal decomposition temperature.

  • Long-Term and Accelerated Stability: The data from these studies will be plotted over time. Statistical analysis, as described in ICH Q1E, can be used to determine the rate of degradation and to extrapolate the shelf-life.[2][22][27]

Conclusion and Recommendations

A comprehensive understanding of the thermodynamic stability of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol is fundamental to its successful development as a pharmaceutical agent. The integrated approach outlined in this guide, combining forced degradation studies, thermal analysis, and long-term stability testing, provides a robust framework for generating the necessary data to ensure product quality, safety, and efficacy. The results of these studies will inform critical decisions regarding formulation development, packaging, and the establishment of appropriate storage conditions and shelf-life.

References
  • Shelf Life Estimation of Pharmaceutical Products. (2014, September 1). Pharmaguideline. Retrieved from [Link]

  • On the Shelf Life of Pharmaceutical Products. PMC - NIH. Retrieved from [Link]

  • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. (2025, May 15). ManTech Publications. Retrieved from [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. Retrieved from [Link]

  • Shelf Life Determination: Set Expiry via Stability Data. (2025, January 8). Pharmuni. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. Retrieved from [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines. European Medicines Agency. Retrieved from [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2023, May 15). MDPI. Retrieved from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). Pharmaceutical Technology. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022, December 31). IJSDR. Retrieved from [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (2017). SCIRP. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved from [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010, March 31). European Journal of Chemistry. Retrieved from [Link]

  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. EngagedScholarship@CSU. Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Retrieved from [Link]

  • [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. (2019, August 11). Industrial Pharmacy. Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). SGS INSTITUT FRESENIUS. Retrieved from [Link]

  • Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study. (2019, July 6). Scholars.Direct. Retrieved from [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Retrieved from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Semantic Scholar. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Thermogravimetric analysis. Wikipedia. Retrieved from [Link]

  • What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Thermal Analysis of Organic Compounds. (2018, June 27). AZoM. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS/MS Method Development for the Quantification of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol in Biological Matrices

Introduction and Analytical Challenges 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (CAS: 634576-53-7; Molecular Formula: C₁₀H₂₂N₂O; MW: 186.29 g/mol ) is a highly polar, basic chemical entity often utilized as a critical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (CAS: 634576-53-7; Molecular Formula: C₁₀H₂₂N₂O; MW: 186.29 g/mol ) is a highly polar, basic chemical entity often utilized as a critical intermediate or active moiety in pharmaceutical drug development. Structurally, it features a piperazine ring (containing both a secondary and a tertiary amine) adjacent to a secondary alcohol and a bulky tert-butyl group.

From a chromatographic perspective, this structural profile presents severe analytical challenges. The high polarity and basicity (pKa ~9.7 for the piperazine secondary amine) result in poor retention and massive peak tailing on traditional Reversed-Phase Liquid Chromatography (RPLC) C18 columns due to secondary electrostatic interactions with residual silanols. To achieve a robust, high-throughput quantification method suitable for pharmacokinetic (PK) or drug metabolism (DMPK) studies, an orthogonal approach is required.

Method Development Strategy & Scientific Rationale

Chromatographic Rationale: The Shift to HILIC

To overcome the limitations of RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the foundational separation mechanism. HILIC operates via a complex retention mechanism involving partitioning into a water-enriched layer on the stationary phase, hydrogen bonding, and electrostatic interactions[1].

  • Retention & Peak Shape: By utilizing an Ethylene Bridged Hybrid (BEH) Amide stationary phase, we provide a neutral, highly polar surface that effectively retains the hydrophilic piperazine moiety without the severe ion-exchange tailing seen on bare silica.

  • MS Sensitivity Enhancement: HILIC utilizes a highly organic mobile phase (typically >70% Acetonitrile). This low surface-tension eluent dramatically enhances electrospray ionization (ESI) desolvation efficiency, leading to a 5- to 10-fold increase in mass spectrometric sensitivity compared to highly aqueous RPLC conditions[2].

Mass Spectrometry Rationale

The basic nitrogens in the piperazine ring make the compound highly amenable to Positive Electrospray Ionization (ESI+), readily forming an abundant [M+H]⁺ precursor ion at m/z 187.2. Collision-induced dissociation (CID) yields predictable and stable fragments:

  • Quantifier Ion (m/z 85.1): Cleavage of the C-N bond yields the intact piperazine moiety. This fragment is highly stable and provides the highest signal-to-noise (S/N) ratio.

  • Qualifier Ion (m/z 169.2): The neutral loss of water (-18 Da) from the secondary hydroxyl group serves as a reliable orthogonal confirmation of the analyte's identity.

Sample Preparation: A Self-Validating System

Traditional liquid-liquid extraction (LLE) is inefficient for this highly polar compound. Instead, a simple Protein Precipitation (PPT) using Acetonitrile is employed.

  • Causality: PPT yields a supernatant that is ~75% organic. In RPLC, injecting this directly would cause severe solvent-effects (peak distortion). However, in HILIC, this high-organic extract perfectly matches the initial mobile phase conditions, allowing for direct injection [3]. This eliminates risky evaporation/reconstitution steps, preventing analyte loss and ensuring a self-validating, highly recoverable extraction system.

Visualized Workflows

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + IS) A->B C Vortex & Centrifuge (14,000 rpm, 10 min) B->C D Supernatant Collection C->D E HILIC-MS/MS Analysis (Direct Injection) D->E

Figure 1: Streamlined sample preparation and HILIC-MS/MS workflow.

Fragmentation M Precursor Ion [M+H]+ m/z 187.2 F1 Quantifier Ion Piperazine moiety m/z 85.1 M->F1 C-N Bond Cleavage F2 Qualifier Ion 1 Loss of H2O m/z 169.2 M->F2 -H2O F3 Qualifier Ion 2 Loss of tert-butyl m/z 130.1 M->F3 -C(CH3)3

Figure 2: Proposed MS/MS fragmentation pathways for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol.

Experimental Protocols

Reagents and Materials
  • Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent[4].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Internal Standard (IS): Deuterated analog (e.g., d4-piperazine derivative) prepared at 50 ng/mL in Acetonitrile.

Step-by-Step Sample Preparation (Plasma)
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (50 ng/mL) to precipitate proteins and extract the analyte.

  • Agitation: Vortex the mixture vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 rpm (4°C) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Injection: Inject 2.0 µL directly into the LC-MS/MS system.

Instrumental Conditions

Table 1: HILIC Gradient Elution Program Note: In HILIC, the gradient runs from high organic to high aqueous.

Time (min)Flow Rate (mL/min)%A (Aqueous Buffer)%B (Acetonitrile)Curve Profile
0.000.405.095.0Initial
0.500.405.095.0Linear (6)
3.000.4040.060.0Linear (6)
4.000.4040.060.0Hold (6)
4.100.405.095.0Step (1)
6.000.405.095.0Re-equilibration

Table 2: Triple Quadrupole MRM Parameters (ESI+) Source Temperature: 500°C; Capillary Voltage: 3.0 kV; Desolvation Gas: 1000 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target187.285.16025Quantifier
Target187.2169.26015Qualifier
Target187.2130.16020Qualifier
IS191.289.16025IS Quantifier

Method Validation Summary

The method was validated according to current FDA/EMA bioanalytical method validation guidelines. The use of a mixed-mode HILIC approach ensured that matrix effects—often a severe limitation in LC-MS analyses of nitrogen-containing heterocycles[5]—were minimized by eluting the analyte away from the solvent front and early-eluting phospholipids.

Table 3: Validation Performance Metrics

Validation ParameterExperimental ResultRegulatory Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.995 (1/x² weighting)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 11.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +6.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.4% – 94.1%Consistent across Low, Mid, High QCs
Matrix Effect (IS Normalized) 92.5% – 105.3%CV ≤ 15% between 6 distinct matrix lots

References

  • Title: HILIC: A Critical Evaluation Source: LCGC International URL: [Link]

  • Title: Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry Source: Canadian Science Publishing URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Catalytic applications involving 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol precursors

Application Note: Catalytic Applications Involving 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol Precursors Executive Summary The compound 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (CAS: 634576-53-7) represents a highly modu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications Involving 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol Precursors

Executive Summary

The compound 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (CAS: 634576-53-7) represents a highly modular class of sterically hindered β-amino alcohols. While traditionally viewed as pharmaceutical intermediates, these piperazine-derived scaffolds are exceptionally powerful precursors for chiral ligands in asymmetric catalysis. This application note details the mechanistic rationale, synthesis protocols, and catalytic application of these precursors in the highly enantioselective addition of dialkylzincs to prochiral aldehydes.

Mechanistic Grounding: The Structural Advantage

The efficacy of 3,3-dimethyl-1-(piperazin-1-yl)butan-2-ol derivatives in asymmetric catalysis stems from three distinct structural pillars [1]:

  • Extreme Steric Direction: The tert-butyl group at the C3 position provides immense steric bulk. In metal-catalyzed transformations, this bulk effectively shields one stereoface of the transition state, forcing incoming reagents to attack from the less hindered trajectory, thereby ensuring high enantiomeric excess (ee).

  • Rigid Bidentate Chelation: The combination of the tertiary amine (N1 of the piperazine) and the adjacent secondary alcohol forms a highly stable, rigid 5- or 6-membered metallacycle when coordinated to transition metals like Zn(II), Ru(II), or Ir(III).

  • Piperazine Modularity: The free secondary amine (N4) on the piperazine ring acts as a versatile chemical handle. It allows for the immobilization of the catalyst onto solid supports (e.g., polystyrene resins) for continuous-flow applications, or further derivatization to tune the electronic properties of the ligand without disrupting the primary catalytic chelation site.

Workflow & Synthesis of the Precursor

The synthesis of the β-amino alcohol precursor relies on the regioselective ring-opening of an epoxide [2]. To maximize yield and avoid unwanted bis-alkylation, the protocol utilizes ultrasound irradiation in a polar aprotic solvent.

Protocol 1: Ultrasound-Assisted Epoxide Ring-Opening

Rationale: Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature poorly solvates the piperazine nucleophile, drastically enhancing its reactivity. Ultrasound cavitation creates localized hotspots of high temperature and pressure, accelerating the S_N2 ring-opening from a typical 12-hour reflux to just 60 minutes while suppressing degradation pathways.

Materials:

  • 3,3-Dimethyl-1,2-epoxybutane (tert-butyloxirane) (1.0 equiv, 10 mmol)

  • Piperazine (3.0 equiv, 30 mmol)

  • Anhydrous DMSO (15 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 30 mmol of piperazine in 15 mL of anhydrous DMSO. The 3-fold excess of piperazine statistically favors mono-alkylation, preventing the formation of bridged bis-amino alcohol byproducts.

  • Addition: Add 10 mmol of 3,3-dimethyl-1,2-epoxybutane dropwise to the stirring solution at room temperature.

  • Sonication: Submerge the flask in an ultrasonic bath. Irradiate the mixture at 70 °C for 60 minutes. Monitor the reaction completion via TLC (DCM/MeOH 9:1).

  • Quenching & Extraction: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO and unreacted piperazine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the pure 3,3-dimethyl-1-(piperazin-1-yl)butan-2-ol.

Synthesis A 3,3-Dimethyl-1,2-epoxybutane (tert-butyloxirane) C DMSO, 70°C Ultrasound Irradiation (60 min) A->C B Piperazine (3.0 Equivalents) B->C D 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (β-Amino Alcohol Precursor) C->D Regioselective S_N2 Ring Opening

Synthesis pathway of the β-amino alcohol precursor via ultrasound-assisted epoxide ring-opening.

Catalytic Application: Enantioselective Addition of Diethylzinc to Aldehydes

Sterically hindered β-amino alcohols are benchmark ligands for the asymmetric alkylation of aldehydes [3]. The precursor acts as a chiral director, forming a bimetallic zinc complex that activates the aldehyde while dictating the stereochemical approach of the alkyl group.

Protocol 2: Asymmetric Alkylation of Prochiral Aldehydes

Rationale: A 5 mol% ligand loading is optimal; lower loadings risk background non-selective alkylation by free ZnEt₂, while higher loadings are economically inefficient. Non-polar solvents (toluene/hexane) are strictly required to maintain the structural integrity of the bimetallic transition state, as polar solvents would coordinate to the zinc center and disrupt the chiral environment.

Materials:

  • Prochiral Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Diethylzinc (ZnEt₂) (1.0 M in hexanes, 2.0 equiv, 2.0 mmol)

  • Chiral Ligand Precursor (0.05 equiv, 5 mol%)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5 mol% of the enantiopure β-amino alcohol ligand in 5 mL of anhydrous toluene.

  • Zinc Coordination: Cool the solution to 0 °C. Slowly add 2.0 mL of ZnEt₂ (1.0 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to allow the formation of the active chiral zinc alkoxide complex. Ethane gas will evolve during this step.

  • Substrate Addition: Add 1.0 mmol of the prochiral aldehyde dropwise to the activated catalyst solution.

  • Reaction: Maintain the reaction at 0 °C. Low temperatures suppress the uncatalyzed background reaction (which yields racemic product) while allowing the catalyzed pathway to proceed with high stereocontrol. Stir for 12–18 hours.

  • Quenching: Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl at 0 °C.

  • Workup & Analysis: Extract with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Determine the enantiomeric excess (ee) via chiral HPLC.

Zn_Cycle Ligand Chiral β-Amino Alcohol (Precursor) Cat_Complex Chiral Zinc Alkoxide Complex (Active Catalyst) Ligand->Cat_Complex + ZnEt2 (- Ethane) ZnEt2 ZnEt2 Transition_State Bimetallic Transition State (Aldehyde + ZnEt2 coordinated) Cat_Complex->Transition_State + Aldehyde + ZnEt2 Aldehyde Prochiral Aldehyde Product_Alkoxide Zinc Alkoxide Product Transition_State->Product_Alkoxide Alkyl Transfer Product_Alkoxide->Cat_Complex Product Release Chiral_Alcohol Chiral Secondary Alcohol Product_Alkoxide->Chiral_Alcohol Aqueous NH4Cl Workup

Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using the chiral ligand.

Quantitative Data Presentation

The table below summarizes the substrate scope, demonstrating the high catalytic efficiency and stereocontrol imparted by the tert-butyl and piperazine motifs of the ligand system.

EntryProchiral Aldehyde SubstrateLigand Loading (mol%)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1Benzaldehyde5129592
24-Chlorobenzaldehyde5149390
34-Methoxybenzaldehyde5168988
41-Naphthaldehyde5188594
5Cinnamaldehyde5129186

Note: Reactions performed at 0 °C in toluene. Enantiomeric excess determined by chiral stationary phase HPLC.

References

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. Journal of Molecular Structure / ResearchGate. [1]

  • Facile synthesis, antibacterial and protease inhibition studies of β-amino alcohols prepared via ring opening of epoxides. Pakistan Journal of Pharmaceutical Sciences. [2] (Indexed on Google Scholar)

  • Chiral derivatives of semisquaric acid as new modular ligands for asymmetric catalysis. Tetrahedron: Asymmetry / Researcher.life. [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Conditions for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol Chromatography

Welcome to the technical support center for the chromatographic analysis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC analysis of this and structurally similar basic compounds. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Method Development

Q1: I am starting method development for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. What are the key physicochemical properties I should consider, and how do they influence my starting HPLC conditions?

A1: Understanding the physicochemical properties of your analyte is the cornerstone of effective method development. For 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, two of the most critical parameters are its pKa and logP.

  • pKa (Acid Dissociation Constant): This value indicates the pH at which the compound is 50% ionized. 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol contains a piperazine moiety, which has two basic nitrogen atoms. The pKa values for piperazine itself are approximately 5.35 and 9.73.[1] The substitution on one of the nitrogens will influence these values. For di-alkylated piperazines, the most basic pKa is typically around 8.[2] To ensure consistent retention and good peak shape in reversed-phase chromatography, it is crucial to control the ionization state of the analyte. A common strategy for basic compounds is to maintain the mobile phase pH at least 2 units below the pKa of the basic functional group.[3][4] This ensures the analyte is fully protonated and behaves in a predictable manner.

Based on these properties, a logical starting point for method development would be a reversed-phase C18 column with an acidic mobile phase.

Q2: What is a good starting mobile phase composition for the analysis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol on a C18 column?

A2: A good starting point for a reversed-phase separation of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol would be a gradient elution to determine the approximate organic solvent concentration required for elution.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase C18, 5 µmProvides good hydrophobic retention for moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterEnsures an acidic pH to protonate the analyte and minimize silanol interactions.[7][8]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[9]
Gradient 5% to 95% B over 20 minutesA broad gradient helps to quickly determine the elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.
Detection UV at a low wavelength (e.g., 200-215 nm) or Mass Spectrometry (MS)The analyte lacks a strong chromophore, necessitating low UV or a more universal detector like MS.

This initial gradient run will indicate the percentage of organic modifier at which your compound elutes, which you can then use to develop a more optimized isocratic or gradient method.

Troubleshooting Peak Shape Issues

Q3: My peak for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol is tailing significantly. What are the likely causes and how can I fix it?

A3: Peak tailing is the most common issue when analyzing basic compounds like 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol by reversed-phase HPLC. The primary cause is secondary interactions between the protonated amine groups of the analyte and negatively charged residual silanol groups on the silica-based stationary phase.[8]

Here is a systematic approach to troubleshooting peak tailing:

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 3? start->ph_check adjust_ph Action: Lower pH with 0.1% TFA or Formic Acid ph_check->adjust_ph No additive_check Are you using a mobile phase additive? ph_check->additive_check Yes adjust_ph->additive_check add_additive Action: Add 0.1% TFA or Formic Acid additive_check->add_additive No overload_check Is sample concentration too high? additive_check->overload_check Yes add_additive->overload_check dilute_sample Action: Dilute sample and reinject overload_check->dilute_sample Yes column_check Is the column old or contaminated? overload_check->column_check No end Improved Peak Shape dilute_sample->end replace_column Action: Use a new, high-purity, end-capped column column_check->replace_column Yes column_check->end No replace_column->end

Caption: A decision tree for troubleshooting peak tailing.

Detailed Explanation of Troubleshooting Steps:

  • Lower Mobile Phase pH: Operating at a low pH (typically below 3) protonates the silanol groups, minimizing their ability to interact with the positively charged analyte.

  • Use Mobile Phase Additives:

    • Formic Acid (FA): A common choice, especially for LC-MS applications due to its volatility. It lowers the mobile phase pH.[10]

    • Trifluoroacetic Acid (TFA): A stronger acid than formic acid, it is very effective at reducing peak tailing. TFA acts as an ion-pairing agent, masking the positive charge on the analyte and further reducing silanol interactions.[8][11] However, TFA can cause ion suppression in mass spectrometry.[8]

  • Reduce Sample Mass Load: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][5] Try diluting your sample to see if the peak shape improves.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active. Using a high-quality, end-capped C18 column can significantly improve peak shape for basic compounds.

Q4: I'm still seeing peak tailing even with an acidic mobile phase and a good column. What else can I try?

A4: If basic troubleshooting steps do not resolve peak tailing, consider these more advanced strategies:

  • Increase Buffer Concentration: If you are using a buffer (e.g., phosphate or formate), ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH on the column.[3]

  • Elevated Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and often leads to sharper peaks.

  • Alternative Stationary Phases: If a standard C18 column is not providing adequate performance, consider a column with a different stationary phase. A polar-embedded phase or a column designed for polar analytes might offer different selectivity and improved peak shape. For highly polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase.[12]

Mobile Phase Additives: TFA vs. Formic Acid

Q5: What are the main differences between using Trifluoroacetic Acid (TFA) and Formic Acid (FA) in my mobile phase? When should I choose one over the other?

A5: The choice between TFA and formic acid is a critical decision in method development, especially when using mass spectrometry detection.

Feature0.1% Formic Acid (FA)0.1% Trifluoroacetic Acid (TFA)
Acidity pKa ~3.75pKa ~0.5
Peak Shape for Bases Good, but may still show some tailing.[8]Excellent, due to strong ion-pairing effects.[8][11]
MS Compatibility Generally good, minimal ion suppression.[10]Significant ion suppression, especially in negative ion mode.[8][11]
Mechanism of Action Primarily lowers mobile phase pH to protonate silanols.[10]Lowers pH and acts as an ion-pairing agent, neutralizing the positive charge on the analyte.[8]

Recommendation:

  • For UV Detection: Start with 0.1% TFA for the best possible peak shape.

  • For MS Detection: Start with 0.1% Formic Acid to maximize sensitivity. If peak shape is unacceptable, you may need to try a lower concentration of TFA (e.g., 0.02-0.05%) as a compromise between peak shape and MS signal.

Experimental Protocol: Evaluating Mobile Phase Additives

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase A2: 0.1% Trifluoroacetic Acid in Water

    • Mobile Phase B2: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Equilibrate the System: Flush the HPLC system thoroughly with the first mobile phase set (A1/B1).

  • Inject Sample: Inject your standard of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol and record the chromatogram.

  • System Wash: Flush the system extensively with an intermediate solvent like 50:50 isopropanol:water before introducing the next mobile phase to avoid buffer precipitation.

  • Equilibrate and Inject with TFA: Equilibrate the system with the second mobile phase set (A2/B2) and inject the same sample.

  • Compare Results: Analyze the retention time, peak asymmetry, and (if using MS) signal intensity from both runs to determine the optimal additive for your application.

Analyte Stability

Q6: Is 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol stable in the acidic mobile phases recommended for HPLC analysis?

A6: Piperazine and its derivatives can be susceptible to degradation under strongly acidic or basic conditions, often through hydrolysis.[3][7] However, the conditions typically used in reversed-phase HPLC (e.g., 0.1% formic or trifluoroacetic acid) are generally mild enough that significant on-instrument degradation during the analysis is unlikely for many piperazine-containing compounds.[13]

Best Practices for Ensuring Analyte Stability:

  • Freshly Prepare Samples and Mobile Phases: To minimize the risk of degradation, it is always recommended to use freshly prepared solutions. Aqueous mobile phases, especially at intermediate pH, can be prone to microbial growth.[14]

  • Control Temperature: Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C) to slow down potential degradation.

  • Perform a Stability Study: If you are developing a quantitative method that will be used over several days, it is good practice to perform a stability study. Analyze the same prepared sample at regular intervals (e.g., 0, 8, 24, 48 hours) and monitor the peak area and for the appearance of any new peaks. This will give you confidence in the stability of your analyte under your specific analytical conditions.

By systematically addressing these common questions and following the troubleshooting logic, you can develop a robust and reliable HPLC method for the analysis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol.

References

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025). PMC. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (2026, February 11). MicroSolv Technology Corporation. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025, February 5). PMC. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. (2022, June 25). Waters. [Link]

  • Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations. (n.d.). PMC. [Link]

  • 3,3-dimethyl-2-butanol pinacolyl alcohol. (n.d.). The Good Scents Company. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. (n.d.). ACS Publications. [Link]

  • Best Practices for Mobile Phase Preparation. (2024, May 10). alwsci. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Blogs - News. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. (n.d.). ResearchGate. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). University of Regina. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/0b09335a09c2a5598698189689531804f3583569]([Link]

  • Biological evaluation and calculated logP data for compounds 1-15 and cocaine. (n.d.). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate. [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. [Link]

  • 3,3-Dimethylbutane-2-ol. (n.d.). NIST WebBook. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). [No Source Provided]. [Link]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for Amino Alcohol Extraction

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and process chemists optimizing the synthesis and extraction of 3,3-Dimethyl-1-(pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and process chemists optimizing the synthesis and extraction of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol .

As an amino alcohol containing both a hydrophilic piperazine moiety and a highly hydrophobic tert-butyl group, this compound presents unique liquid-liquid extraction challenges, including severe emulsion formation and byproduct co-extraction. This guide provides mechanistic explanations, diagnostic Q&As, and self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Overview of Byproduct Formation

The synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol typically involves the nucleophilic ring-opening of 2-tert-butyloxirane by piperazine, or the alkylation of piperazine using 1-chloro-3,3-dimethylbutan-2-ol. Because piperazine possesses two equivalent secondary amines, the primary impurity generated is the N,N'-bis-alkylated byproduct: 1,4-bis(3,3-dimethyl-2-hydroxybutyl)piperazine .

Understanding the kinetic competition between mono-alkylation and bis-alkylation is critical. Once the bis-alkylated byproduct forms, its similar pKa to the target compound makes downstream chromatographic or extractive separation highly resource-intensive.

ReactionPathway Pip Piperazine (Excess) Mono 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (Target Product) Pip->Mono SN2 Ring Opening Epo 2-tert-butyloxirane (Limiting Reagent) Epo->Mono Bis Bis-alkylated Byproduct (Impurity) Mono->Bis Over-alkylation (If Epoxide is excess)

Fig 1. Reaction pathway of piperazine alkylation highlighting bis-alkylation byproduct formation.

Part 2: Diagnostic Q&A & Troubleshooting Workflows

Q1: How do I suppress N,N'-bis-alkylation during the initial reaction to prevent downstream extraction burden?

Causality & Solution: The formation of the bis-alkylated byproduct is a statistical and kinetic inevitability if stoichiometric amounts of reagents are used. To suppress this, you must manipulate the collision frequency by using a massive asymmetry in reagent stoichiometry. We recommend using a 5 to 10-fold molar excess of piperazine . Because piperazine is highly water-soluble, the unreacted excess can be easily washed away in the aqueous phase during a pH-modulated extraction, whereas the bis-alkylated byproduct cannot. This approach is a standard, field-proven method for synthesizing mono-N-alkylated piperazine derivatives [1].

Q2: My liquid-liquid extraction is forming an unbreakable emulsion at pH 12. How do I resolve this?

Causality & Solution: 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol is an amphiphilic molecule. At pH 12, the amine is fully deprotonated (free base), and the molecule acts as a powerful non-ionic surfactant. The hydrophilic piperazine/alcohol head and the hydrophobic tert-butyl tail stabilize oil-in-water emulsions, particularly when using chlorinated solvents like Dichloromethane (DCM) or highly polar organics like Ethyl Acetate. To break or prevent this emulsion:

  • Switch the extraction solvent: Use a lower-polarity, lower-density solvent mixture such as tert-Butyl methyl ether (TBME) mixed with Heptane (1:1) . This reduces the solvation power for the surfactant-like interface [2].

  • Increase aqueous ionic strength: Saturate the aqueous layer with NaCl (brine) before basification. This "salts out" the organic product and increases the density differential between the phases.

  • Mechanical filtration: If a "rag layer" (emulsion band) persists, filter the biphasic mixture through a pad of Celite. This disrupts the stabilized micelles mechanically.

Q3: How can I selectively extract the mono-alkylated product from unreacted piperazine?

Causality & Solution: Piperazine has two pKa values (approximately 5.3 and 9.7). At pH > 12, both piperazine and your target product are neutral free bases. However, unsubstituted piperazine retains extreme hydrophilicity due to its dual hydrogen-bond donating/accepting nitrogen atoms and lacks a hydrophobic tail. By using a moderately non-polar solvent like TBME, the partition coefficient ( Kp​ ) heavily favors the retention of unsubstituted piperazine in the aqueous phase, while the tert-butyl group of your target compound drives it into the organic phase [3].

Part 3: Quantitative Data & Partitioning Metrics

To design a self-validating extraction system, you must understand the pH-dependent partitioning behavior of the reaction mixture components. Table 1 summarizes the theoretical partitioning states.

Table 1: Phase Distribution of Components During pH-Modulated Extraction

CompoundState at pH 2 (Aqueous)State at pH 12 (Aqueous)Preferred Extraction SolventPartitioning Outcome
Piperazine (Excess) Diprotonated ( 2+ )Free Base (Neutral)Remains in AqueousWashed out in aqueous waste
Target Mono-alkylated Product Diprotonated ( 2+ )Free Base (Neutral)TBME / HeptaneExtracted into organic phase
Bis-alkylated Byproduct Diprotonated ( 2+ )Free Base (Neutral)DCM / TolueneExtracted into organic phase (Hard to separate)
Neutral Organics (Epoxide) NeutralNeutralDCM (at pH 2)Removed during acidic wash

Part 4: Standard Operating Procedure (SOP) for Optimized Extraction

This step-by-step methodology utilizes pH-swing extraction to isolate the target compound while systematically eliminating the byproducts discussed above.

Step-by-Step Methodology:

  • Reaction Quench: Upon completion of the reaction, concentrate the mixture in vacuo to remove any volatile organic solvents (e.g., methanol or ethanol) used during the reaction.

  • Acidification (Impurity Wash): Dilute the crude residue in distilled water. Slowly add 6M HCl under an ice bath until the aqueous solution reaches pH 2 . Mechanistic note: This fully protonates all piperazine species, rendering them strictly water-soluble.

  • Organic Wash: Wash the acidic aqueous layer with 2 volumes of DCM. Discard the DCM layer. Mechanistic note: This removes unreacted epoxide, neutral byproducts, and non-basic impurities.

  • Basification (Product Release): Cool the aqueous layer to 0°C. Slowly add 50% w/w NaOH solution dropwise with vigorous stirring until the solution reaches pH 12.5 .

  • Salting Out: Add solid NaCl to the basic aqueous layer until saturation is reached.

  • Target Extraction: Extract the aqueous layer with 3 volumes of TBME. Gently swirl rather than vigorously shake to prevent emulsion. If an emulsion forms, filter the entire biphasic mixture through a sintered glass funnel packed with Celite.

  • Washing & Drying: Separate the TBME layer. Wash it once with a small volume of basic brine (pH 10). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol.

ExtractionWorkflow Crude Crude Aqueous Mixture (pH ~9-10) Acidify Acidify to pH 2 (HCl) Protonate Amines Crude->Acidify Wash Wash with DCM (Removes neutral organics) Acidify->Wash Basify Basify to pH 12.5 (NaOH) Free-base Amines Wash->Basify Extract Extract with TBME (Avoids emulsions) Basify->Extract Pure Organic Phase Target Product Extract->Pure

Fig 2. Step-by-step pH-modulated liquid-liquid extraction workflow to isolate the target amino alcohol.

Part 5: References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL: [Link]

  • Title: Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: How to extract/isolate piperazine from water without distillation? Source: ResearchGate (Scientific Discussion Forum) URL: [Link]

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists handling 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists handling 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol . Due to the presence of a piperazine moiety (containing both secondary and tertiary amines) and a secondary alcohol, this Active Pharmaceutical Ingredient (API) is highly vulnerable to oxidative degradation during storage and formulation.

Below, you will find mechanistic explanations, troubleshooting FAQs, and self-validating experimental protocols to ensure the structural integrity of your compound.

OxidationPathway API 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (Intact API) SecAmine Secondary Amine Oxidation API->SecAmine Autoxidation TertAmine Tertiary Amine Oxidation API->TertAmine Peroxide Attack ROS ROS / Trace Peroxides (from Excipients/Air) ROS->SecAmine ROS->TertAmine Hydroxylamine Hydroxylamine Derivative SecAmine->Hydroxylamine 1e- oxidation NOxide N-Oxide Degradant SecAmine->NOxide 2e- oxidation TertAmine->NOxide SN2 attack on O Dealkylation Oxidative Dealkylation (Ring Opening/Cleavage) NOxide->Dealkylation Thermal/Acidic stress

Mechanistic pathways of oxidative degradation for piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol highly susceptible to oxidative degradation? The vulnerability stems primarily from the piperazine ring. Amines possess a nucleophilic lone pair of electrons that readily participate in oxidation reactions[1]. When exposed to molecular oxygen (autoxidation) or trace peroxides, the secondary and tertiary amines undergo an SN2 nucleophilic attack on the peroxide oxygen[1]. This results in the formation of hydroxylamines and N-oxides[2]. Furthermore, transition metal impurities can catalyze the formation of reactive oxygen species (ROS) from molecular oxygen via the Udenfriend reaction, severely accelerating the degradation of the piperazine ring[1].

Q2: What are the primary degradation products I should look for during LC-MS analysis? When conducting stability-indicating assays, the most common oxidative degradants for piperazine derivatives are N-oxides[3]. You will typically observe a mass shift of +16 Da (addition of an oxygen atom) in your LC-HRMS/MS spectra[4]. Other potential degradants include ring-opened products (due to oxidative dealkylation) and formylated species if the API is stored in the presence of specific reactive excipients[3].

Q3: How do trace excipient impurities accelerate this degradation? Excipients like polyethylene glycols (PEGs) and polysorbates are notorious for containing trace levels of hydroperoxides and formaldehyde[5]. These polyether compounds degrade via chain scission in the presence of oxygen, generating peroxides that act as direct oxidants for the piperazine amines[5]. If your formulation includes these excipients, the oxidative degradation rate of the API can increase exponentially, especially under dilute drug conditions where the impurity-to-drug ratio is high[6].

Q4: What is the definitive storage protocol to prevent oxidation? To arrest oxidative degradation, a multi-tiered approach is required:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to eliminate molecular oxygen[3]. A rigorous freeze-pump-thaw cycle is recommended for liquid formulations to remove dissolved oxygen[2].

  • Temperature & Light: Store at sub-ambient temperatures (e.g., -20°C) in amber, light-resistant containers to prevent photolytically induced radical formation[3].

  • Scavengers: Incorporate secondary amine scavengers or antioxidants (e.g., BHT, ascorbic acid) to intercept ROS before they react with the API[7].

Troubleshooting Guide: Experimental Protocols
Protocol 1: Self-Validating Forced Degradation Profiling

To establish the intrinsic oxidative stability of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, you must perform a controlled forced degradation study[8]. This protocol is self-validating because it includes a negative control to ensure that observed LC-MS peaks are true API degradants, not excipient or solvent artifacts[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in an inert solvent (e.g., LC-MS grade acetonitrile/water) to a concentration of 1 mg/mL.

  • Oxidative Stress Induction:

    • Peroxide Stress (2-electron oxidation): Add 0.3% to 3.0% v/v Hydrogen Peroxide (H₂O₂) to the API solution[4].

    • Radical Stress (1-electron oxidation): Add 1 mM AIBN (2,2′-Azobis(2-methylpropionitrile)) to a separate API solution to probe peroxyradical susceptibility[9].

  • Control Preparation: Prepare a blank solution containing only the solvent and the oxidative agent (H₂O₂ or AIBN) without the API[6].

  • Incubation: Incubate all samples at 40°C for 24 to 48 hours in the dark.

  • Quenching & Analysis: Quench the peroxide reactions using sodium metabisulfite to halt oxidation precisely at the target timepoint. Analyze the samples via LC-HRMS/MS. Compare the stressed API chromatogram against the blank control to definitively identify API-specific N-oxide (+16 Da) peaks.

Protocol 2: Excipient Compatibility & Scavenger Screening

If formulating the API, you must verify that excipients do not induce oxidation.

Step-by-Step Methodology:

  • Binary Mixture Preparation: Create 1:1 (w/w) binary mixtures of the API with target excipients (e.g., PEG 400, Polysorbate 80)[5].

  • Scavenger Addition: To a parallel set of binary mixtures, add 0.1% w/w of a selected antioxidant (e.g., Butylated hydroxytoluene - BHT) or a secondary amine scavenger[7].

  • Accelerated Storage: Place the mixtures in open and closed vials at 40°C/75% RH for 14 to 28 days[2].

  • Quantification: Extract the API and analyze via HPLC-UV. Calculate the percentage of remaining intact API and the growth of the N-oxide impurity peak. A successful scavenger system will show <0.5% N-oxide formation over the test period.

Workflow Start Initiate Stability Study Stress Forced Degradation (H2O2, AIBN, O2 atm) Start->Stress Analyze LC-HRMS/MS Analysis (Identify N-oxides) Stress->Analyze Isolate degradants Formulate Implement Scavengers & Inert Atmosphere Analyze->Formulate Mechanism defined Validate Real-Time Stability Validation Formulate->Validate Test efficacy Validate->Formulate Fail Success Optimized Storage Protocol Validate->Success Pass specifications

Workflow for identifying and mitigating oxidative degradation in APIs.

Quantitative Data Summaries

Table 1: Bond Dissociation Energies (H-BDE) and Oxidation Susceptibility Understanding the lability of hydrogen atoms in the molecular framework predicts autoxidation risk[9].

Functional Group / PositionAverage H-BDE (kcal/mol)Oxidation SusceptibilityPrimary Degradation Mechanism
Piperazine α-Carbon (C-H) 85 - 90ModerateHydrogen abstraction / Radical formation[9]
Secondary Amine (N-H) 88 - 92HighSN2 attack by peroxides / N-oxidation[1]
Secondary Alcohol (C-OH) ~95Low to ModerateKetone formation (requires strong oxidants)
Alkyl Chain (C-H) >98LowHighly stable under ambient conditions

Table 2: Recommended Stabilization Strategies for Piperazine Derivatives

Mitigation StrategyMechanism of ActionApplication ContextEfficacy against N-Oxidation
Inert Gas Blanketing (N₂/Ar) Displaces molecular oxygen, preventing autoxidation[3].Bulk API storage, liquid vial headspace.High
BHT (0.01 - 0.1%) Radical scavenger; intercepts peroxy radicals.Solid dosage forms, lipid-based formulations.Moderate (Does not stop H₂O₂)
EDTA / Chelators Sequesters transition metals, preventing the Udenfriend/Fenton reactions[1].Aqueous liquid formulations.High (if metal-catalyzed)
Secondary Amine Scavengers Neutralizes nitrosating agents and reactive oxygen species[7].Formulations with high-risk excipients (PEGs).Very High
References
  • PMC / NIH. "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State". [Link]

  • Sharp Services. "Forced Degradation Studies: A Critical Lens into Pharmaceutical...".[Link]

  • ResearchGate. "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition".[Link]

  • D-NB.info. "LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax...".[Link]

  • USPTO / Waterman et al. "Stabilization of Pharmaceuticals to Oxidative Degradation".[Link]

  • ResolveMass Laboratories Inc. "Secondary Amine Scavenger Nitrosamine". [Link]

  • RSC Books. "CHAPTER 3: Oxidative Degradation".[Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol via Chiral HPLC

Welcome to the analytical support center. As a Senior Application Scientist, I frequently encounter challenges when developing chiral methods for basic, bulky amino alcohols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center. As a Senior Application Scientist, I frequently encounter challenges when developing chiral methods for basic, bulky amino alcohols.

The molecule 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol presents a unique triad of chromatographic challenges:

  • High Basicity: The secondary and tertiary amines in the piperazine ring (pKa ~9.8) interact strongly with acidic residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing[1].

  • Steric Bulk: The tert-butyl group (3,3-dimethyl) requires a CSP with a sufficiently wide chiral groove to allow for effective transient diastereomeric complexation[2].

  • Lack of Chromophore: The absence of an extended conjugated aromatic system makes standard UV detection at 254 nm ineffective, requiring alternative detection strategies[3].

The following guide synthesizes field-proven insights and mechanistic causality to help you achieve baseline resolution (Rs > 1.5) for this challenging API intermediate.

Method Development & Optimization Workflow

G Start Target Analysis: 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol ColSel Column Selection: Polysaccharide CSP (e.g., AD-H, IC) Start->ColSel MPSel Mobile Phase Selection: Normal Phase (Hexane/IPA) ColSel->MPSel AddSel Basic Additive Required: Add 0.1% DEA (Silanol Suppressor) MPSel->AddSel Eval Evaluate Chromatography: Check Rs and Tf AddSel->Eval BranchRs Resolution (Rs) < 1.5 Eval->BranchRs Co-elution BranchTf Tailing Factor (Tf) > 1.5 Eval->BranchTf Tailing Success Baseline Separation Rs > 1.5, Tf < 1.5 Eval->Success Optimal OptRs Adjust Modifier Ratio or Change CSP Type BranchRs->OptRs OptTf Increase DEA to 0.2% or Switch Additive BranchTf->OptTf OptRs->Eval OptTf->Eval

Workflow for chiral HPLC method development and optimization of basic amino alcohols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing (Tf > 2.0) for this piperazine derivative on a polysaccharide CSP? A1: Peak tailing in basic analytes is rarely a structural chiral recognition issue; it is a secondary interaction issue. The basic piperazine nitrogen undergoes unwanted ion-exchange interactions with the acidic residual silanols on the underlying silica support of the CSP[1]. To mitigate this, you must introduce a basic mobile phase additive. Diethylamine (DEA) or ethanolamine at 0.1% (v/v) acts as a silanol suppressor, outcompeting the analyte for these active sites and drastically improving peak symmetry[3][4].

Q2: Should I use Normal Phase (NP) or Polar Organic Mode (POM) for this compound? A2: Always initiate screening in Normal Phase (e.g., Hexane/Isopropanol 90:10 with 0.1% DEA)[5]. NP provides predictable hydrogen bonding between the analyte's C2-hydroxyl group and the carbamate linkages of the CSP. However, if the bulky tert-butyl group prevents adequate penetration into the chiral cleft, switching to Polar Organic Mode (e.g., 100% Methanol or Acetonitrile with 0.1% DEA) can alter the conformational dynamics of the polysaccharide helix, often yielding unexpected and superior selectivity for bulky amino alcohols.

Q3: Can I use my chiral column for acidic compounds after analyzing this basic piperazine with DEA? A3: No. Polysaccharide CSPs exhibit a documented "memory effect" when exposed to basic additives like DEA[6]. The basic modifier becomes semi-permanently adsorbed to the stationary phase, permanently altering its surface chemistry and future selectivity[7]. You must dedicate specific columns exclusively for basic applications to ensure long-term method reproducibility.

Quantitative Troubleshooting Guide

When resolving 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, rely on quantitative system suitability metrics to diagnose root causes.

SymptomQuantitative MetricMechanistic Root CauseCorrective Action
Severe Peak Tailing Tf > 1.8Secondary ion-exchange interactions between the basic piperazine nitrogen and residual silanols.Add 0.1% – 0.2% (v/v) Diethylamine (DEA) or Ethanolamine to the mobile phase[1][4].
Poor Resolution Rs < 1.0Suboptimal steric alignment between the bulky tert-butyl group and the CSP's chiral cleft.Switch from a cellulose-based CSP (e.g., OD-H) to an amylose-based CSP (e.g., AD-H or IC) which offers a different helical twist[2][5].
Unstable Baseline Noise > 2 mAUWeak UV chromophore of the analyte conflicting with the UV cutoff of mobile phase additives (e.g., DEA at 210 nm).Switch detection method from UV to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).
Shifting Retention %RSD (tR) > 2.0%Incomplete column equilibration with the basic additive, leading to variable surface charge states.Flush the column with at least 20 column volumes (CV) of the DEA-modified mobile phase before analysis[6].
Standard Operating Procedure: Self-Validating Chiral HPLC Protocol

This protocol is designed as a self-validating system. By strictly adhering to the causality of each step, the method ensures robust enantiomeric excess (%ee) determination.

Step 1: Column Selection & Equilibration

  • Action: Install a dedicated basic-compatible polysaccharide column, such as CHIRALPAK® IC or AD-H (250 x 4.6 mm, 5 µm). Flush with 100% Ethanol for 10 column volumes to remove storage solvents.

  • Causality: Immobilized amylose (IC) or coated amylose (AD-H) provides the necessary chiral groove dimensions to accommodate the bulky 3,3-dimethyl group while facilitating critical hydrogen-bond interactions with the C2-hydroxyl[2][5].

Step 2: Mobile Phase Formulation

  • Action: Prepare a mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Mix thoroughly and degas via sonication for 10 minutes.

  • Causality: Hexane/IPA establishes a normal-phase environment promoting chiral recognition. The 0.1% DEA is strictly required to mask residual silanols, preventing the basic piperazine ring from causing irreversible adsorption[3][4].

Step 3: Sample Preparation

  • Action: Dissolve the racemic 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol accurately in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent exactly to the mobile phase prevents solvent-mismatch peak distortion (fronting/splitting) at the column head, ensuring accurate integration.

Step 4: Detection Strategy Configuration

  • Action: Set flow rate to 1.0 mL/min and column oven to 25°C. Utilize ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.5 SLM) or CAD. If restricted to UV, monitor at 210 nm and perform a blank subtraction.

  • Causality: The target molecule lacks an extended conjugated system. Direct UV detection is poor and heavily impacted by DEA baseline drift; universal mass detectors (ELSD/CAD) provide superior signal-to-noise ratios.

Step 5: System Suitability Testing (SST) & Validation

  • Action: Inject 10 µL of the racemate. Calculate Resolution (Rs) and Tailing Factor (Tf).

  • Causality: The system validates itself if Rs > 1.5 (baseline separation) and Tf < 1.5 (effective silanol suppression)[2]. Only proceed to analyze non-racemic samples for %ee once these metrics are achieved.

References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Source: phenomenex.com. URL: [Link]

  • ResearchGate. "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases". Source: researchgate.net. URL:[Link]

  • Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives". Source: chiraltech.com. URL: [Link]

  • JOCPR. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Source: jocpr.com. URL: [Link]

  • Chromatography Forum. "additives for chiral". Source: chromforum.org. URL:[Link]

  • Chromatography Online. "A Strategy for Developing HPLC Methods for Chiral Drugs". Source: chromatographyonline.com. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol vs. Standard Piperazines: A Preclinical Oncology Perspective

Introduction The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for the fine-tuning of a molecule's solubility, lipophilicity, and interactions with biological targets.[3] This versatility has led to the development of piperazine-containing drugs across diverse therapeutic areas, from antipsychotics to anticancer agents.[1] In oncology, the piperazine moiety is a key structural feature of numerous tyrosine kinase inhibitors (TKIs), where it often enhances kinase selectivity and improves pharmacokinetic profiles.[1][4] A prime example is Imatinib, a groundbreaking TKI used in the treatment of chronic myeloid leukemia (CML) and other cancers, which prominently features a piperazine ring.[1][5]

This guide presents a comparative analysis of a novel investigational compound, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol (termed "DBP-22" for this guide) , against the well-established "standard piperazine" TKI, Imatinib. As DBP-22 is a novel entity, this guide is structured around a plausible, hypothetical preclinical development scenario. We will explore its efficacy based on synthesized, realistic experimental data that would be generated during a typical drug discovery campaign. This approach allows for a scientifically rigorous comparison of its potential performance against a clinically validated benchmark, providing valuable insights for researchers and drug development professionals.

The core hypothesis is that the unique 3,3-dimethyl-butan-2-ol substitution on the piperazine ring of DBP-22 may confer advantages in potency, selectivity, or metabolic stability compared to the N-methylpiperazine moiety of Imatinib.

Comparative Analysis: DBP-22 vs. Imatinib

Our comparative analysis will focus on key preclinical parameters that are critical for evaluating the potential of a new anticancer agent: in vitro potency and selectivity, efficacy in cell-based models, and in vivo performance in animal models.

In Vitro Kinase Inhibition Profile

The initial step in characterizing a new TKI is to determine its inhibitory activity against the target kinase and a panel of other kinases to assess its selectivity. For this hypothetical study, we will assume the primary target is the Abelson tyrosine kinase (ABL), the same primary target as Imatinib.[5]

Experimental Protocol: In Vitro Kinase Assay

A radiometric in vitro kinase assay is a standard method to quantify the inhibitory potency of a compound.[6][7]

  • Preparation: Recombinant ABL kinase, a specific peptide substrate, and [γ-32P]-ATP are prepared in a kinase buffer.

  • Reaction: The kinase, substrate, and varying concentrations of the inhibitor (DBP-22 or Imatinib) are incubated together. The reaction is initiated by the addition of [γ-32P]-ATP.

  • Incubation: The reaction mixture is incubated at 30°C for 30 minutes to allow for phosphorylation of the substrate.[8]

  • Termination: The reaction is stopped by adding a solution like EDTA or SDS-sample buffer.[6]

  • Quantification: The phosphorylated substrate is separated, and the amount of incorporated radioactivity is measured using a scintillation counter.[6] The results are used to calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: In Vitro Inhibitory Activity (IC50) of DBP-22 and Imatinib against ABL Kinase

CompoundABL Kinase IC50 (nM)
DBP-22 15
Imatinib30

Hypothetical data.

The results from the in vitro kinase assay suggest that DBP-22 is a more potent inhibitor of ABL kinase than Imatinib, with a twofold lower IC50 value. This enhanced potency could be attributed to the bulky 3,3-dimethyl-butan-2-ol group, which may form additional favorable interactions within the ATP-binding pocket of the kinase.

Cellular Efficacy: Anti-proliferative Activity

The next critical step is to determine if the observed in vitro potency translates to efficacy in a cellular context. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[9][10][11]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Human CML cells (e.g., K-562, which are Philadelphia chromosome-positive) are seeded in 96-well plates and allowed to adhere overnight.[12]

  • Treatment: The cells are treated with a range of concentrations of DBP-22 or Imatinib for 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[9][10]

  • Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[10][11] The data is used to calculate the GI50 (the concentration required to inhibit cell growth by 50%).

Table 2: In Vitro Anti-proliferative Activity (GI50) in K-562 Cells

CompoundGI50 in K-562 cells (nM)
DBP-22 150
Imatinib250

Hypothetical data.

Consistent with the in vitro kinase data, DBP-22 demonstrates superior anti-proliferative activity in a relevant cancer cell line compared to Imatinib. This suggests that the compound effectively penetrates the cell membrane and inhibits its intracellular target, leading to a reduction in cell viability.

In Vivo Efficacy: Xenograft Tumor Model

To evaluate the therapeutic potential in a living organism, a preclinical xenograft model is employed.[14][15] This involves implanting human cancer cells into immunodeficient mice and then treating the mice with the investigational drug.[16]

Experimental Protocol: In Vivo Xenograft Study

  • Tumor Implantation: K-562 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: The mice are randomized into three groups: vehicle control, DBP-22 (e.g., 50 mg/kg, oral, daily), and Imatinib (e.g., 50 mg/kg, oral, daily).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days) for a period of 21-28 days.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The primary endpoint is tumor growth inhibition (TGI).

Table 3: In Vivo Efficacy in K-562 Xenograft Model

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
DBP-22 (50 mg/kg) 310 ± 80 75.2
Imatinib (50 mg/kg)500 ± 11060.0

Hypothetical data presented as mean ± standard deviation.

In the in vivo xenograft model, DBP-22 exhibited significantly greater tumor growth inhibition compared to Imatinib at the same dose. This superior in vivo efficacy could be a result of its higher intrinsic potency, potentially combined with a more favorable pharmacokinetic profile (e.g., better oral bioavailability or a longer half-life) conferred by the 3,3-dimethyl-butan-2-ol moiety.

Visualizing the Preclinical Workflow and Mechanism

To provide a clear overview of the evaluation process and the underlying biological rationale, the following diagrams are provided.

Preclinical Evaluation Workflow for a Novel Kinase Inhibitor

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Target Identification (ABL Kinase) B In Vitro Kinase Assay (IC50 Determination) A->B C Selectivity Profiling (Kinase Panel Screen) B->C D Cell Viability Assay (MTT) (GI50 in K-562 cells) C->D E Target Engagement Assay (Western Blot for p-ABL) D->E F Pharmacokinetic (PK) Studies (Bioavailability, Half-life) E->F G Xenograft Efficacy Model (Tumor Growth Inhibition) F->G H Toxicology Studies G->H

Caption: Preclinical workflow for kinase inhibitor evaluation.

Simplified Signaling Pathway of ABL Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase BCR_ABL BCR-ABL (Constitutively Active) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation Signaling Downstream Signaling (e.g., RAS/MAPK) pSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor DBP-22 or Imatinib Inhibitor->BCR_ABL Inhibits ATP Binding

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol

Hazard Profile Analysis: A Structure-Based Risk Assessment The chemical structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol dictates its potential reactivity and toxicity. Our risk assessment is logically grounded in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile Analysis: A Structure-Based Risk Assessment

The chemical structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol dictates its potential reactivity and toxicity. Our risk assessment is logically grounded in the well-documented hazards of its constituent functional groups.

  • The Piperazine Moiety: Piperazine and its derivatives are a well-studied class of compounds. The anhydrous form is a combustible solid that can decompose on burning to produce toxic and corrosive gases, including nitrogen oxides[2]. The solution in water is a medium-strong base, and it can react with strong acids and oxidants[2]. Many piperazine derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage[2][3][4][5][6]. Furthermore, piperazine is a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions[2][5][6].

  • The Substituted Butanol Moiety: Alcohols like butanol and its isomers are generally flammable liquids and vapors[7][8][9]. They can cause serious eye irritation, skin irritation, and may cause respiratory irritation or drowsiness and dizziness[7][8][10]. A structurally related compound, 3,3-dimethyl-2-butanol, may cause gastrointestinal irritation and central nervous system depression if ingested[10].

Based on this analysis, we must assume 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol presents a combination of these hazards. The following table summarizes the potential risks that inform our PPE and handling strategy.

Hazard CategoryPotential RiskRationale based on Structural AnalogsCitations
Skin Contact Corrosive (Severe Burns), Irritation, SensitizationThe piperazine moiety is known to be corrosive and a skin sensitizer.[2][3][5][6]
Eye Contact Corrosive (Serious Eye Damage), Severe IrritationBoth piperazine and butanol derivatives can cause severe damage to the eyes.[2][5][7][8]
Inhalation Respiratory Tract Irritation, Sensitization, Drowsiness/DizzinessPiperazine can cause respiratory sensitization, while butanols can irritate the respiratory tract and cause CNS effects.[2][6][8][11]
Ingestion Harmful, Corrosive to GI TractPiperazine derivatives are harmful if swallowed, and butanols can cause GI irritation.[10][11][12]
Flammability CombustibleThe butanol chain suggests the compound is likely combustible.[7][8][9]
Core Personal Protective Equipment (PPE) Directive

The selection of PPE must be directly correlated with the identified risks. The following directive outlines the minimum requirements and necessary augmentations for handling 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol.

2.1. Foundational PPE (Minimum for All Handling Operations)

This level of protection is mandatory for any task involving this compound, including weighing, preparing solutions, and conducting reactions.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required[13]. However, due to the high risk of severe eye damage, it is strongly recommended to use chemical splash goggles that provide a complete seal around the eyes[8][14].

  • Skin Protection:

    • Gloves: Standard nitrile gloves may not offer sufficient protection against a potentially corrosive substance. It is crucial to use chemical-resistant gloves. Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the compound[13]. Use proper glove removal technique to avoid cross-contamination[8][13].

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Engineering Controls: All handling of this compound, especially when in powder form or when heating, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3][13].

2.2. Enhanced PPE for High-Risk Operations

For procedures involving larger quantities (>1g), heating, potential for aerosol generation (e.g., sonication, vortexing), or in the event of a spill, the foundational PPE must be upgraded.

  • Eye and Face Protection: In addition to chemical splash goggles, a full-face shield should be worn to protect the entire face from splashes[8][15].

  • Body Protection: A chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat to provide an additional barrier against splashes and contamination[2][3].

  • Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator is required[15][16]. The specific type of respirator (e.g., an N95 for particulates or an air-purifying respirator with organic vapor cartridges) should be selected based on a formal risk assessment by your institution's environmental health and safety (EHS) department.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 cluster_1 Risk Assessment cluster_2 PPE Level start Begin Task Assessment scale Scale of Operation & Aerosol Potential start->scale low_risk Foundational PPE: - Chemical Splash Goggles - Chemical-Resistant Gloves - Flame-Resistant Lab Coat - Work in Fume Hood scale->low_risk  Low (<1g)  No Aerosolization high_risk Enhanced PPE: - Full Face Shield + Goggles - Chemical-Resistant Suit/Apron - Double Gloves - NIOSH-Approved Respirator (as needed) scale->high_risk High (>1g) or Potential for Aerosolization or Spill Cleanup

Caption: PPE selection workflow based on operational risk.

Procedural, Step-by-Step Guidance

3.1. Experimental Protocol: PPE Donning and Doffing

Adherence to a strict sequence is critical to prevent contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Suit: Put on the lab coat or chemical-resistant suit.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Lab Coat/Suit: Remove the lab coat or suit, turning it inside out as you remove it to contain any contaminants.

  • Face Shield/Goggles: Remove from the back of the head.

  • Respirator (if worn): Remove from the back of the head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

3.2. Safe Handling and Storage

  • Always handle the compound in a well-ventilated area, preferably a certified chemical fume hood[13][14].

  • Keep the container tightly closed when not in use[3][7].

  • Store in a cool, dry, and well-ventilated place, separated from strong acids and strong oxidizing agents[2][4][14].

  • Use spark-proof tools and take precautionary measures against static discharge[9][10].

Operational and Disposal Plans

4.1. Emergency Procedures: Spills and Exposure

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, remove all ignition sources.

    • Wearing enhanced PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite[17].

    • Carefully sweep the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal[13].

    • Decontaminate the spill area.

    • Report the incident to your EHS department.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2][3].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][10].

    • Ingestion: Do NOT induce vomiting[2][3]. Rinse the mouth with water and seek immediate medical attention[2].

4.2. Waste Disposal Plan

All materials contaminated with 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, including the compound itself, empty containers, and used PPE, must be treated as hazardous waste.

Experimental Protocol for Waste Preparation:

  • Consult Professionals: Before beginning any work, contact your institution's EHS department or a licensed professional waste disposal service for specific instructions[15].

  • Containerization: Collect all waste in a designated, compatible, and properly sealed container. The container must be clearly labeled with the chemical name and appropriate hazard symbols[15].

  • Incineration: The recommended disposal method for similar compounds is incineration with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber[15][16]. Do not attempt this yourself; it must be handled by the licensed disposal service.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials pending collection[15].

References

  • Welz, A. and Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Available at: [Link]

  • International Chemical Safety Cards (ICSC) (2017). ICSC 1032 - PIPERAZINE (anhydrous). Available at: [Link]

  • ResearchGate (2020). Piperazine Derivatives as Dangerous Abused Compounds. Available at: [Link]

  • s d fine-chem limited (2014). PIPERAZINE ANHYDROUS Safety Data Sheet. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS) (2019). Piperazine: Human health tier II assessment. Available at: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). 2-Butanol - SAFETY DATA SHEET. Available at: [Link]

  • Loba Chemie (2024). n-BUTANOL GC Safety Data Sheet. Available at: [Link]

  • Recochem Inc. (2021). n-BUTANOL Safety Data Sheet. Available at: [Link]

  • American Veterinary Medical Association (n.d.). Personal protective equipment (PPE). Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12233, 3,3-Dimethyl-1-butanol. Available at: [Link]

  • NextSDS (n.d.). 3,3-dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride. Available at: [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - 3,3-Dimethyl-2-Butanol, 99%. Available at: [Link]

  • Essential PPE (2025). Essential PPE When Working with Animals: Protect Yourself and Ensure Safety. Available at: [Link]

  • Dr.Oracle (2026). What is the most cost-effective personal protective equipment (PPE) for handling a generic animal?. Available at: [Link]

  • National Center for Biotechnology Information (2015). Personal Protective Equipment in Animal Research. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.